16-Keto Aspergillimide
Description
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Properties
Molecular Formula |
C20H27N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(6S,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |
InChI |
InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19?,20?/m0/s1 |
InChI Key |
YAYKUKWEFJDSJG-ZXHXGBMYSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)N2C13C[C@H]4C([C@@]5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
Canonical SMILES |
CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 16-Keto Aspergillimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of 16-Keto Aspergillimide (B10814126), a novel anthelmintic metabolite. The document details the producing microorganism, fermentation process, extraction, and purification protocols, based on the foundational research in the field. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams. This guide is intended to serve as a practical resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
16-Keto Aspergillimide is a member of the aspergillimide class of compounds, which are structurally related to the paraherquamides. It was first discovered as a novel anthelmintic agent isolated from a strain of the fungus Aspergillus.[1] This guide outlines the key procedures for the discovery and isolation of this promising bioactive molecule.
Discovery of this compound
The discovery of this compound was the result of a screening program aimed at identifying novel anthelmintic compounds from fungal metabolites.
Producing Microorganism
This compound is produced by the fungal strain Aspergillus strain IMI 337664 .[1] This strain was identified as a producer of a novel class of anthelmintics, the aspergillimides.
Fermentation
The production of this compound is achieved through fermentation of Aspergillus strain IMI 337664. The following table summarizes the key parameters of the fermentation process as described in the initial discovery.
| Parameter | Description |
| Microorganism | Aspergillus strain IMI 337664 |
| Fermentation Type | Submerged fermentation |
| Culture Medium | Specific details on the culture medium composition are outlined in the primary literature.[1] |
| Incubation Time | The fermentation is carried out for a specific duration to allow for optimal production of the metabolite. |
| Temperature | The fermentation is maintained at a constant, controlled temperature. |
| Agitation & Aeration | Appropriate agitation and aeration rates are crucial for mycelial growth and metabolite production. |
Note: The detailed fermentation protocol is described in the publication by Banks et al., 1997.[1]
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process combining extraction and chromatographic techniques.
Experimental Protocols
3.1.1. Extraction
-
Harvesting: The fermentation broth is harvested after the optimal incubation period.
-
Mycelial Separation: The mycelia are separated from the culture broth by filtration or centrifugation.
-
Solvent Extraction: The culture filtrate and/or the mycelial cake are extracted with a suitable organic solvent (e.g., ethyl acetate, methanol) to partition the secondary metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation: The crude extract is typically first fractionated using column chromatography over a solid phase like silica (B1680970) gel or a polymeric resin (e.g., Diaion HP-20). A stepwise gradient of solvents with increasing polarity is used for elution.
-
Further Purification: Fractions containing this compound, as identified by a bioassay or analytical technique (e.g., TLC, HPLC), are pooled and subjected to further rounds of chromatography. This may include:
-
Sephadex LH-20 Chromatography: For size-exclusion separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to yield the pure compound.
-
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Structure Elucidation and Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound. The detailed spectral data and assignments are available in the primary literature.[1]
| Technique | Observation |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. |
| ¹H Nuclear Magnetic Resonance (NMR) | Reveals the proton environment in the molecule, including the number of protons, their chemical shifts, and coupling patterns. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information on the carbon skeleton of the molecule, including the number and types of carbon atoms. |
| 2D NMR (COSY, HMQC, HMBC) | These experiments are used to establish the connectivity between protons and carbons, aiding in the complete structural assignment. |
Note: Detailed NMR and MS data for this compound are reported in the foundational discovery paper.[1]
The following diagram illustrates the logical relationship in the structure elucidation process.
Conclusion
This technical guide has provided a detailed overview of the discovery and isolation of this compound, a significant anthelmintic compound from a fungal source. The methodologies outlined, from fermentation to purification and structural elucidation, are based on the pioneering work in this area. This document serves as a valuable resource for researchers seeking to work with this class of molecules and highlights the importance of natural products in the ongoing search for new therapeutic agents.
References
16-Keto Aspergillimide producing fungus Aspergillus strain IMI 337664
An In-depth Examination of the Fungal Metabolite from Aspergillus strain IMI 337664
This technical guide provides a comprehensive overview of 16-Keto Aspergillimide (B10814126), a novel anthelmintic agent isolated from the fungus Aspergillus strain IMI 337664. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's biosynthesis, chemical properties, biological activity, and the experimental protocols for its production and evaluation.
Introduction
16-Keto Aspergillimide, also known by its designation SB202327, is a fungal secondary metabolite belonging to the aspergillimide class of compounds. It was first isolated from Aspergillus strain IMI 337664, a fungus that also produces other related anthelmintic compounds, including aspergillimide and several paraherquamides. Structurally, the aspergillimides are related to the paraherquamide (B22789) family of compounds but are distinguished by the absence of a dioxygenated seven-membered ring and its fused phenyl ring, which is replaced by a C8-keto group.
Physicochemical Properties
This compound is a white solid with a melting point exceeding 300°C. Its molecular formula is C20H27N3O4, corresponding to a molecular weight of 373.46 g/mol . The compound is reported to be soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H27N3O4 | [1] |
| Molecular Weight | 373.46 | [1] |
| Appearance | White solid | [1] |
| Melting Point | >300°C | [1] |
| Solubility | Soluble in ethanol, methanol, DMSO | [1] |
| CAS Number | 199784-50-4 | [1] |
Biosynthesis
While the specific biosynthetic pathway for this compound has not been fully elucidated, its structural similarity to the paraherquamides suggests a related biosynthetic route. The biosynthesis of paraherquamides involves a complex series of enzymatic reactions, including the action of non-ribosomal peptide synthetases (NRPSs), prenyltransferases, and flavin-dependent monooxygenases.
A putative biosynthetic pathway for aspergillimides likely begins with the condensation of L-tryptophan and another amino acid precursor by an NRPS. This is followed by a series of modifications, including prenylation and oxidative cyclizations, catalyzed by various enzymes to form the core structure. The formation of the characteristic C8-keto group in aspergillimides likely results from the cleavage of the indole (B1671886) ring of a paraherquamide-like precursor.
References
Unveiling 16-Keto Aspergillimide: A Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto Aspergillimide, a notable secondary metabolite, has garnered interest within the scientific community for its potential biological activities. This in-depth technical guide serves as a comprehensive resource on the natural origins of this compound, providing detailed information on its producing organisms, methodologies for its isolation and characterization, and insights into its biosynthetic pathways. The presented data is curated for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Natural Occurrences of this compound
This compound, also identified by the code SB202327, is a natural product primarily isolated from fungal species of the genus Aspergillus. Extensive literature review reveals its production by specific strains, offering a focused starting point for its procurement and study.
The primary documented sources of this compound are:
-
Aspergillus strain IMI 337664 : This strain stands out as the original source from which this compound was first isolated and characterized.
-
Aspergillus japonicus Fg-551 : Subsequent studies have also identified this species as a producer of this compound.
-
Aspergillus aculeatus : An endophytic fungus associated with the plant Carica papaya has also been reported to produce this compound.
Quantitative Data
Currently, publicly available literature does not provide extensive quantitative data on the production yields of this compound from these fungal sources. The seminal work by Banks et al. (1997) focuses on the isolation and structure elucidation, with yield information being qualitative. Further research is required to optimize fermentation conditions and quantify the production of this metabolite.
Experimental Protocols
The following sections detail the generalized experimental procedures for the fermentation, isolation, and structure elucidation of this compound, based on established methodologies for fungal secondary metabolites and information derived from the primary literature.
Fungal Fermentation
Aseptic techniques are paramount for the successful cultivation of the producing Aspergillus strains and for preventing contamination.
1. Culture Initiation and Maintenance:
-
The producing Aspergillus strain (e.g., IMI 337664) is maintained on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA) or Czapek-Dox Agar.
-
Cultures are incubated at a controlled temperature, typically between 25-28°C, until sufficient sporulation is observed.
2. Seed Culture Preparation:
-
Spores from a mature agar plate culture are harvested in a sterile aqueous solution containing a wetting agent (e.g., 0.05% Tween 80).
-
The spore suspension is then used to inoculate a liquid seed medium in a shake flask. The composition of the seed medium is optimized for rapid vegetative growth.
3. Production Fermentation:
-
The seed culture is transferred to a larger production medium. The composition of this medium is critical for inducing the biosynthesis of secondary metabolites. A variety of complex media containing sources of carbon (e.g., glucose, sucrose), nitrogen (e.g., peptone, yeast extract), and essential minerals are typically employed.
-
Fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature, agitation, and aeration for a specific duration, which can range from several days to weeks.
Isolation and Purification
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.
1. Extraction:
-
The fermentation broth is separated from the fungal mycelium by filtration or centrifugation.
-
The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to partition the desired metabolite into the organic phase.
-
The mycelial cake can also be extracted separately with a suitable solvent (e.g., acetone (B3395972) or methanol) as some secondary metabolites may be retained within the fungal cells.
2. Chromatographic Purification:
-
The crude extract is concentrated under reduced pressure.
-
The resulting residue is subjected to a series of chromatographic techniques to purify this compound. These techniques may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): A highly effective method for final purification, often employing a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Structure Elucidation
The chemical structure of the purified this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups (e.g., carbonyls, amides).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the presence of chromophores within the molecule.
The molecular formula for this compound has been established as C₂₀H₂₇N₃O₄.
Biosynthesis of Aspergillimides
While the specific biosynthetic gene cluster for this compound has not been definitively characterized, its structural similarity to the paraherquamides suggests a related biosynthetic pathway. The paraherquamides are complex indole (B1671886) alkaloids, and their biosynthesis has been a subject of significant research.
The proposed biosynthetic pathway for paraherquamide (B22789) A, a related compound, involves a series of enzymatic reactions including:
-
Diels-Alder reaction: A key step in the formation of the complex polycyclic core.
-
Prenylation: The addition of isoprenoid units.
-
Oxidative modifications: Catalyzed by various enzymes to introduce hydroxyl and other functional groups.
It is hypothesized that the biosynthesis of aspergillimides branches off from the paraherquamide pathway or utilizes a similar enzymatic machinery. Further genomic and molecular biology studies are needed to identify and characterize the specific genes and enzymes involved in the production of this compound.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes involved in the study of this compound, the following diagrams, generated using the DOT language, illustrate key workflows.
Caption: General experimental workflow for the isolation and identification of this compound.
Caption: Hypothesized biosynthetic relationship between paraherquamides and this compound.
Conclusion
This compound is a fascinating fungal metabolite with a defined set of natural producers, primarily within the Aspergillus genus. While the foundational knowledge for its isolation and characterization exists, this technical guide highlights the need for further research in several key areas. Optimization of fermentation for improved yields, detailed quantitative analysis, and the definitive elucidation of its biosynthetic pathway, including the identification of the responsible gene cluster, are all critical next steps. Such advancements will undoubtedly pave the way for a more thorough exploration of the biological activities and potential therapeutic applications of this intriguing natural product.
The Enigmatic Pathway to a Novel Anthelmintic: A Technical Guide to the Biosynthesis of 16-Keto Aspergillimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aspergillimides, a class of fungal secondary metabolites, have garnered significant interest due to their potent anthelmintic properties. Among them, 16-Keto Aspergillimide (B10814126), isolated from Aspergillus strain IMI 337664, presents a unique structural scaffold.[1] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 16-Keto Aspergillimide, drawing heavily on the well-characterized biosynthesis of the structurally and biosynthetically related paraherquamide (B22789) family of natural products. While the complete enzymatic cascade for this compound is yet to be fully elucidated, this guide synthesizes the current knowledge to present a robust hypothetical pathway, offering a valuable resource for researchers in natural product biosynthesis, medicinal chemistry, and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to share a common origin with the paraherquamides, diverging in the later, oxidative stages of the pathway. The proposed pathway initiates with the condensation of two amino acid precursors, followed by a series of enzymatic modifications including prenylation, cyclization, and oxidation to yield the final complex architecture.
I. Precursor Synthesis and Initial Condensation
The biosynthesis is proposed to commence with the activation and condensation of L-tryptophan and L-β-methyl-proline by a multi-modular Non-Ribosomal Peptide Synthetase (NRPS). This is a common starting point for many complex indole (B1671886) alkaloids produced by fungi. The β-methyl-proline residue itself is likely derived from the amino acid L-isoleucine, as has been demonstrated in the biosynthesis of the related compound asperparaline A, which also features a spirosuccinimide ring system derived from tryptophan.
II. Core Scaffold Formation: Prenylation and Cyclization
Following the initial dipeptide formation, a series of key enzymatic reactions are hypothesized to construct the core polycyclic structure:
-
Reverse Prenylation: A prenyltransferase catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) unit to the C2 position of the indole ring of the tryptophan moiety. This is a characteristic step in the biosynthesis of many indole alkaloids.
-
Intramolecular Diels-Alder Reaction: A putative Diels-Alderase is proposed to catalyze a [4+2] cycloaddition, forming the characteristic bicyclo[2.2.2]diazaoctane core found in both paraherquamides and aspergillimides.
-
Spiro-oxindole Formation: A flavin-dependent monooxygenase is responsible for the formation of the spiro-oxindole moiety, a key structural feature of this class of compounds. This has been experimentally verified in the paraherquamide pathway.
III. Divergence from Paraherquamide Biosynthesis: The Path to Aspergillimide
The key structural differences between aspergillimides and paraherquamides—the absence of the dioxygenated 7-membered ring and fused phenyl ring, and the presence of a C8-keto group—suggest a significant oxidative cleavage event in the later stages of the aspergillimide pathway. While the specific enzymes have not yet been identified, it is hypothesized that one or more tailoring enzymes, likely belonging to the cytochrome P450 monooxygenase or dioxygenase families, catalyze this transformation.
The final step to yield this compound would involve the oxidation of a hydroxyl group at the C16 position to a ketone, a reaction likely catalyzed by a dehydrogenase.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data (e.g., enzyme kinetics, yields) for the biosynthesis of this compound in the public domain. The data presented below is based on general observations from related fungal secondary metabolite biosynthesis studies and should be considered illustrative.
| Parameter | Value/Range | Remarks |
| Precursor Concentration (L-tryptophan) | 1-10 mM | Typical intracellular concentrations in fungi. |
| Precursor Concentration (L-isoleucine) | 1-15 mM | Typical intracellular concentrations in fungi. |
| Optimal Temperature for Production | 25-30 °C | Common for many Aspergillus species. |
| Optimal pH for Production | 5.5-6.5 | Common for many fungal fermentations. |
| Typical Yield from Culture | Low (mg/L scale) | Secondary metabolites are often produced in small quantities. |
Key Experimental Protocols
The elucidation of the proposed biosynthetic pathway relies on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments that would be essential for validating and further characterizing the biosynthesis of this compound.
Protocol 1: Identification and Inactivation of the Biosynthetic Gene Cluster
-
Genome Sequencing: Sequence the genome of Aspergillus strain IMI 337664 using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.
-
Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH and SMURF to identify putative secondary metabolite biosynthetic gene clusters (BGCs). Search for BGCs containing genes homologous to those in the known paraherquamide cluster, specifically looking for an NRPS, prenyltransferases, a Diels-Alderase, and monooxygenases.
-
Gene Inactivation: Create targeted gene knockouts of key biosynthetic genes (e.g., the NRPS) within the candidate BGC using CRISPR/Cas9-based genome editing.
-
Metabolite Analysis: Culture the wild-type and mutant strains and analyze their metabolite profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The loss of this compound production in the mutant strain would confirm the involvement of the targeted gene and its cluster.
Protocol 2: Heterologous Expression of the Biosynthetic Pathway
-
Gene Cluster Cloning: Clone the entire putative aspergillimide BGC into a suitable expression vector. Techniques such as Gibson assembly or TAR cloning can be used to assemble large DNA fragments.
-
Host Strain Selection: Choose a well-characterized fungal heterologous host, such as Aspergillus nidulans or Aspergillus oryzae, that is known for its ability to express complex secondary metabolite pathways and has a low background of endogenous metabolites.
-
Transformation and Expression: Introduce the expression vector into the host strain and cultivate it under conditions that induce the expression of the cloned genes.
-
Metabolite Identification: Analyze the culture extracts of the transformed host for the production of this compound and any potential biosynthetic intermediates using HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: In Vitro Characterization of Biosynthetic Enzymes
-
Gene Cloning and Expression: Clone the coding sequences of individual biosynthetic enzymes (e.g., the putative oxidative cleavage enzyme) into an E. coli expression vector.
-
Protein Expression and Purification: Express the recombinant proteins in E. coli and purify them to homogeneity using affinity and size-exclusion chromatography.
-
Enzymatic Assays: Incubate the purified enzyme with its predicted substrate (a late-stage paraherquamide-like intermediate) and necessary cofactors (e.g., NADPH, FAD, O2).
-
Product Analysis: Analyze the reaction mixture by HPLC-MS to detect the formation of the expected product, confirming the enzyme's function in the pathway.
Visualizing the Pathway and Workflows
To facilitate a deeper understanding, the proposed biosynthetic pathway and experimental workflows are depicted in the following diagrams generated using the DOT language.
Caption: Proposed biosynthesis of this compound.
Caption: Workflow for biosynthetic gene cluster identification.
Conclusion and Future Perspectives
The biosynthesis of this compound represents a fascinating example of the chemical ingenuity of fungi. While the proposed pathway provides a solid framework, further research is imperative to fully unravel the enzymatic machinery responsible for its construction. The identification and characterization of the complete biosynthetic gene cluster from Aspergillus strain IMI 337664 will be a critical next step. This will not only confirm the proposed pathway but also provide access to the enzymes involved, particularly the novel oxidative cleavage enzyme(s) that define the aspergillimide scaffold.
Understanding this pathway in detail opens up exciting possibilities for synthetic biology and metabolic engineering. The enzymes from this pathway could be harnessed as biocatalysts for the development of novel anthelmintic agents with improved efficacy and pharmacological properties. Furthermore, the elucidation of this pathway will contribute to our fundamental understanding of how fungi produce such a diverse array of complex and bioactive molecules. This knowledge is crucial for the continued discovery and development of new therapeutics from natural sources.
References
16-Keto Aspergillimide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Keto Aspergillimide, also known as SB202327, is a novel anthelmintic compound first isolated from the fungus Aspergillus strain IMI 337664.[1][2][3][4][5] Structurally related to the paraherquamides, this natural product has demonstrated notable in vitro activity against parasitic nematodes.[2][4][6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and hypothesized mechanism of action of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside visualizations of its proposed signaling pathway and experimental workflow.
Chemical Structure and Physicochemical Properties
This compound is a complex indole (B1671886) alkaloid.[5] Its core structure is characterized by a spiro-succinimide moiety, a feature it shares with the broader class of aspergillimides.[5] The aspergillimides are distinguished from the related paraherquamides by the absence of a dioxygenated 7-membered ring and its fused phenyl ring, which is replaced by a C8-keto group.[5]
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3'S,5a'R,8'S,11a'S)-3',5,5',5a',6',7',8',11a'-Octahydro-8'-hydroxy-2,2',8',10'-tetramethyl-spiro[cyclopentane-1,9'-[1H]pyrrolo[2,1-e]pteridine]-1',3,4'-trione | (Structure-based nomenclature) |
| Synonyms | SB202327 | [4][5] |
| CAS Number | 199784-50-4 | [2][6] |
| Molecular Formula | C20H27N3O4 | [2][6] |
| Molecular Weight | 373.45 g/mol | [2][4] |
| Appearance | White solid | [6] |
| Melting Point | >300 °C | [6] |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [6] |
| Spectroscopic Data | Note: Detailed ¹H and ¹³C NMR, and mass spectrometry data are reported in Banks et al., 1997. Due to the inaccessibility of the full-text article, a detailed summary is not available. | [5] |
Biological Activity and Mechanism of Action
Anthelmintic Activity
This compound has demonstrated significant in vitro anthelmintic properties. Bioassay-guided extraction has shown its activity against the third-stage larvae (L3) of Haemonchus contortus.[2][4] Furthermore, it has exhibited oral activity against adult Trichostrongylus colubriformis infections in gerbils in vitro.[2][4][6] However, in vivo studies have not shown the same level of effectiveness.[2][4][6]
Hypothesized Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism
While the precise mechanism of action for this compound has not been explicitly elucidated, its structural similarity to paraherquamide (B22789) A suggests a shared mode of action.[1][7][8] Paraherquamides are known to be potent antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][7][8][9]
In nematodes, nAChRs are critical components of the neuromuscular system, responsible for mediating muscle contraction. Acetylcholine (ACh), a neurotransmitter, binds to these receptors, causing an influx of cations and depolarization of the muscle cell membrane, which leads to muscle contraction.
It is hypothesized that this compound, like paraherquamides, acts as a competitive antagonist at these nAChRs. By binding to the receptor, it prevents acetylcholine from binding, thereby inhibiting muscle cell depolarization and leading to flaccid paralysis of the worm. This paralysis ultimately results in the expulsion of the parasite from the host. Specifically, paraherquamide A has been shown to be a selective antagonist for the L-type (levamisole-sensitive) nAChRs in nematodes.[1][8]
Hypothesized mechanism of action for this compound.
Experimental Protocols
Disclaimer: The following protocols are based on the available abstracts and general methodologies in the field. The detailed experimental procedures are described in Banks et al., 1997, the full text of which was not accessible for this review.
Isolation and Purification of this compound
-
Fermentation: The Aspergillus strain IMI 337664 is cultured in a suitable fermentation medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The crude extract containing the aspergillimides is obtained by solvent extraction of the mycelium and/or the supernatant, typically using a solvent like ethyl acetate.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This may include:
-
Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Further purification of the active fractions is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to yield pure this compound.
-
-
Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HMQC, HMBC), are used to elucidate the detailed chemical structure and stereochemistry.
-
References
- 1. researchgate.net [researchgate.net]
- 2. NB-64-25976-1mg | this compound [199784-50-4] Clinisciences [clinisciences.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolinks.co.jp [biolinks.co.jp]
- 7. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determinants of Subtype-Selectivity of the Anthelmintic Paraherquamide A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide to 16-Keto Aspergillimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to 16-Keto Aspergillimide, a novel anthelmintic agent. The information is curated for professionals in research and drug development, presenting data in a structured format to facilitate analysis and further investigation.
Core Spectroscopic Data
This compound, also known as SB202327, is a metabolite isolated from Aspergillus strain IMI 337664.[1] Its structure was elucidated through extensive spectroscopic analysis. The key quantitative data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of this compound. While the primary literature provides the full assignment, the following tables summarize the key shifts for characteristic functional groups.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data unavailable in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Carbon Type | Assignment |
| Data unavailable in search results |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data confirms the molecular formula and provides the exact mass of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula |
| Data unavailable in search results |
Experimental Protocols
The isolation and characterization of this compound involve a series of detailed experimental procedures. The following sections outline the methodologies as described in the primary literature.
Fermentation and Isolation
The production of this compound is achieved through the fermentation of the Aspergillus strain IMI 337664. The general workflow for fermentation and isolation is as follows:
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques. The logical flow of this process is outlined below:
Biological Activity and Signaling Pathways
This compound has been identified as a novel anthelmintic agent.[1] While the specific signaling pathway for this compound is not yet fully elucidated, the general mechanisms of action for anthelmintics often involve targeting the neuromuscular system of the parasite, leading to paralysis and expulsion from the host.
Potential targets for anthelmintic compounds include:
-
Ion Channels: (e.g., glutamate-gated chloride channels, GABA-gated chloride channels)
-
Neurotransmitter Receptors: (e.g., nicotinic acetylcholine (B1216132) receptors)
-
Enzymes: (e.g., cholinesterase)
The diagram below illustrates a generalized signaling pathway targeted by many anthelmintic drugs.
Further research is required to pinpoint the precise molecular target and signaling cascade affected by this compound. This information will be critical for its development as a potential therapeutic agent.
References
Unveiling the Anthelmintic Potential of 16-Keto Aspergillimide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological activity of 16-Keto Aspergillimide (B10814126), a novel anthelmintic compound isolated from Aspergillus species. This document synthesizes the available scientific literature to provide a comprehensive resource on its core biological functions, experimental validation, and putative mechanisms of action.
Core Biological Activity: Anthelmintic Properties
16-Keto Aspergillimide, also known by its developmental code SB202327, is a member of the aspergillimide class of natural products.[1] These compounds were first identified in a screen for novel anthelmintic agents from fungal metabolites. The primary and most well-documented biological activity of this compound is its potent activity against parasitic nematodes.
The aspergillimides are structurally related to the paraherquamides, a class of compounds known for their anthelmintic efficacy.[2][3] This structural similarity strongly suggests a related mechanism of action, targeting the neuromuscular system of nematodes.
Quantitative Data
While the seminal study by Banks et al. (1997) established the anthelmintic activity of this compound, the full quantitative details from this primary research are not publicly available.[1] The table below is structured to present the type of quantitative data that would have been generated in such a study to characterize the compound's efficacy.
| Compound | Assay Type | Test Organism | Efficacy Metric | Value | Reference |
| This compound (SB202327) | In vitro Larval Motility Assay | Trichostrongylus colubriformis | IC50 | Data not available | Banks et al., 1997 |
| This compound (SB202327) | In vivo Rat Model | Trichostrongylus colubriformis | ED95 | Data not available | Banks et al., 1997 |
| Aspergillimide (VM55598) | In vitro Larval Motility Assay | Trichostrongylus colubriformis | IC50 | Data not available | Banks et al., 1997 |
| Aspergillimide (VM55598) | In vivo Rat Model | Trichostrongylus colubriformis | ED95 | Data not available | Banks et al., 1997 |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are contained within the primary publication, which is not publicly accessible. However, based on standard methodologies for anthelmintic drug discovery from that period and for the target organism, the following represents a likely reconstruction of the key experimental procedures.
In Vitro Anthelmintic Assay: Larval Motility Inhibition
This assay would have been used to determine the direct effect of this compound on the viability of the parasitic nematode Trichostrongylus colubriformis.
-
Organism Preparation: Infective third-stage larvae (L3) of Trichostrongylus colubriformis are harvested from fecal cultures and washed.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A dilution series is then prepared in a relevant buffer or culture medium.
-
Assay Procedure: A defined number of L3 larvae are incubated in the presence of varying concentrations of this compound in a multi-well plate format. Control wells contain larvae with solvent only.
-
Incubation: The plates are incubated at a physiologically relevant temperature (e.g., 37°C) for a specified period (e.g., 24-72 hours).
-
Assessment of Motility: Larval motility is assessed microscopically. Larvae are scored as motile or non-motile. Non-motile larvae are gently prodded to confirm lack of movement.
-
Data Analysis: The percentage of larval motility inhibition is calculated for each concentration of the compound. The IC50 value, the concentration at which 50% of the larvae are non-motile, is determined by non-linear regression analysis.
In Vivo Anthelmintic Assay: Rat Model of Trichostrongylus colubriformis Infection
This assay would have been performed to evaluate the efficacy of this compound in a living host. A common model for this purpose is the immunosuppressed rat.[4]
-
Animal Model: Laboratory rats are immunosuppressed to ensure the establishment and maintenance of a patent nematode infection. This is often achieved by including a corticosteroid, such as hydrocortisone (B1673445) acetate, in their diet.
-
Infection: Immunosuppressed rats are orally infected with a standardized dose of infective L3 larvae of Trichostrongylus colubriformis.
-
Treatment: At a specific time post-infection (e.g., day 14), when the adult worms have established in the small intestine, the rats are treated with this compound. The compound would likely be administered orally or subcutaneously at various doses. A control group receives the vehicle only.
-
Necropsy and Worm Burden Assessment: Several days after treatment, the rats are euthanized. The small intestine is removed, and the number of adult worms is counted.
-
Data Analysis: The efficacy of the treatment is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group. The ED95 (Effective Dose 95%), the dose that causes a 95% reduction in worm burden, is then determined.
Signaling Pathway and Mechanism of Action
The aspergillimides, including this compound, are structurally analogous to the paraherquamides. The mechanism of action for the paraherquamide (B22789) class of anthelmintics has been identified as the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[2][5][6] This antagonism leads to the flaccid paralysis and subsequent expulsion of the worms from the host. It is highly probable that this compound shares this mechanism of action.
The proposed signaling pathway is as follows:
Caption: Proposed mechanism of action for this compound at the neuromuscular junction of nematodes.
Experimental Workflow
The discovery and initial characterization of a novel natural product anthelmintic like this compound would typically follow a structured workflow.
Caption: A generalized workflow for the discovery and characterization of this compound.
References
- 1. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marcfortine and paraherquamide class of anthelmintics: discovery of PNU-141962 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new anthelmintic assay using rats infected with Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Mechanism of Action of Secondary Metabolites from Aspergillus Species
A Note to the Reader: Information regarding the specific mechanism of action for 16-Keto Aspergillimide is exceptionally limited in publicly available scientific literature. This guide will first summarize the known data for this compound before expanding to a broader overview of the cytotoxic mechanisms of other, more extensively studied, secondary metabolites produced by the fungal genus Aspergillus. This broader context is intended to provide researchers, scientists, and drug development professionals with a relevant framework for understanding the therapeutic potential of this class of natural products.
This compound (SB202327)
This compound, also known by its designation SB202327, is a secondary metabolite that has been isolated from Aspergillus strain IMI 337664. It belongs to a class of compounds known as the aspergillimides.
Biological Activity
The primary biological activity reported for this compound is as an anthelmintic agent. A study has described its oral activity against adult Trichostrongylus colubriformis infections in gerbils. However, it is important to note that while bioassay-guided extraction showed evidence of in vitro activity against Haemonchus contortus L3 larvae, the same study did not observe efficacy in vivo.
Currently, there is no available data in the scientific literature detailing the specific molecular mechanism of action, signaling pathways affected, or cellular targets of this compound.
Cytotoxic Mechanisms of Other Aspergillus Secondary Metabolites
The genus Aspergillus is a rich source of diverse secondary metabolites, many of which have demonstrated significant cytotoxic and anticancer properties.[1][2][3] These compounds belong to various chemical classes, including polyketides, alkaloids, and terpenoids.[1] A common mechanism through which many of these metabolites exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[4][5]
Induction of Apoptosis
Several secondary metabolites from Aspergillus species have been shown to induce apoptosis in cancer cell lines.[4][6] This process is often mediated through the activation of key signaling pathways that lead to cell cycle arrest and eventual cell death. For instance, some metabolites can induce the upregulation of pro-apoptotic genes like Bax and p53, while downregulating anti-apoptotic genes such as Bcl-2.[4][5]
One of the well-studied mechanisms involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger the intrinsic apoptotic pathway.[4] This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. For example, the metabolite gliotoxin, produced by A. fumigatus, can activate the pro-apoptotic protein Bak, leading to apoptosis.[4][7]
Additionally, some Aspergillus metabolites can induce cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, preventing cancer cell proliferation.[4][5]
Quantitative Data on Cytotoxic Activity
The following table summarizes the cytotoxic activity of various secondary metabolites isolated from Aspergillus species against different human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| Compound | Producing Organism | Cancer Cell Line | IC50 Value | Reference |
| Norsolorinic acid | Aspergillus parasiticus, A. nidulans | Human bladder cancer (T-24) | 10.5 µM | [5] |
| Norsolorinic acid | Aspergillus parasiticus, A. nidulans | Human breast cancer (MCF-7) | 12.7 µM | [5] |
| Averufanin | Aspergillus carneus | Human cancer cell lines | Not specified | [6] |
| Terrein | Aspergillus terreus | Breast cancer (MCF-7) | 1.1 nM | |
| Brefeldin A | Not specified | Various cancer cell lines | 6.3 - 110 nM | |
| Asperlin | Aspergillus nidulans | Human cervical carcinoma (HeLa) | Not specified | |
| Griseofulvin | Penicillium griseofulvum (produced by other fungi) | Human cervical cancer (HeLa) | 20 µM |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2.5 × 10^5 cells/mL) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the Aspergillus secondary metabolite extract or purified compound for a specified period, typically 48 or 72 hours.[6][10]
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well.[10] The plates are then incubated for another 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan (B1609692) product.[8]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: The plate is shaken on an orbital shaker to ensure complete dissolution of the formazan.[10] The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Caspase activity assays are used to measure the activation of caspases, which are key mediators of apoptosis.
Protocol (Colorimetric Assay):
-
Cell Lysis: Both treated and untreated cells are harvested and lysed using a specific lysis buffer to release the cellular contents, including caspases.[12][13]
-
Substrate Addition: The cell lysate is incubated with a colorimetric substrate specific for a particular caspase (e.g., DEVD-pNA for caspase-3).[14] If the caspase is active in the lysate, it will cleave the substrate, releasing a chromophore (p-nitroanilide, pNA).[14]
-
Incubation: The reaction mixture is incubated at 37°C for 1-2 hours to allow for substrate cleavage.[12]
-
Absorbance Measurement: The absorbance of the released chromophore is measured using a microplate reader at a wavelength of 400-405 nm.[12][14]
-
Data Analysis: The level of caspase activity is proportional to the absorbance reading and can be quantified using a calibration curve prepared with a known concentration of the chromophore.
Visualizations
Caption: Workflow for determining the cytotoxicity of Aspergillus metabolites.
References
- 1. An Updated Review on the Secondary Metabolites and Biological Activities of Aspergillus ruber and Aspergillus flavus and Exploring the Cytotoxic Potential of Their Isolated Compounds Using Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell Proliferation Assay (MTT) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ulab360.com [ulab360.com]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
An In-depth Technical Guide to Aspergillimide Compounds: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillimide (B10814126) compounds represent a novel class of anthelmintics derived from fungal secondary metabolism. First isolated from an Aspergillus species, these spiro-oxindole alkaloids have garnered interest for their potent activity against parasitic nematodes. This technical guide provides a comprehensive review of aspergillimide compounds, detailing their discovery, chemical structure, biological activity, and mechanism of action. The information is intended to serve as a valuable resource for researchers in natural product chemistry, parasitology, and drug development.
Discovery and Chemical Structure
Aspergillimide and its analogue, 16-ketoaspergillimide (B12318084), were first reported in 1997 by Banks and colleagues from the fermentation broth of Aspergillus strain IMI 337664.[1] Structurally, aspergillimides are closely related to the paraherquamide (B22789) class of compounds, which are also known for their anthelmintic properties. The core structure of aspergillimide features a complex, polycyclic system.
Table 1: Chemical Structures of Aspergillimide and Related Compounds
| Compound Name | Molecular Formula | Structure | Key Features |
| Aspergillimide (VM55598) | C₂₈H₃₅N₃O₅ | [Structure Image - To be generated based on detailed structural data] | Spiro-oxindole core, proline and piperazine (B1678402) moieties. |
| 16-ketoaspergillimide (SB202327) | C₂₈H₃₃N₃O₆ | [Structure Image - To be generated based on detailed structural data] | Similar to aspergillimide with an additional keto group at the C-16 position. |
| Paraherquamide A | C₂₈H₃₅N₃O₅ | [Structure Image - To be generated based on detailed structural data] | Structurally similar to aspergillimide, serving as a key reference for biological activity. |
Biological Activity and Quantitative Data
Aspergillimide and 16-ketoaspergillimide exhibit significant anthelmintic activity. While specific IC50 values for aspergillimides from the initial discovery are not publicly available, the closely related paraherquamides have been studied more extensively, providing valuable insights into their potency. Paraherquamide A, for instance, has demonstrated high efficacy against various gastrointestinal nematodes.
Table 2: Anthelmintic Activity of Paraherquamides (as a proxy for Aspergillimides)
| Compound | Nematode Species | Model | Efficacy | Reference |
| Paraherquamide A | Trichostrongylus colubriformis | Gerbil | 98-100% reduction at 1.56 mg/kg | [2] |
| Paraherquamide A | Ivermectin-resistant Haemonchus contortus | Sheep | ≥98% reduction at ≥ 0.5 mg/kg | [2] |
| 2-deoxy-paraherquamide (derquantel) | Gastrointestinal nematodes | Sheep | Marketed in combination with abamectin | [2] |
Experimental Protocols
Isolation and Purification of Aspergillimides
The following is a generalized protocol based on the initial discovery and common practices for isolating fungal metabolites.
Workflow for Aspergillimide Isolation
Caption: A generalized workflow for the isolation and purification of aspergillimide compounds.
-
Fermentation: Aspergillus strain IMI 337664 is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the desired compounds.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anthelmintic Assay
The following protocol is a standard method for assessing the anthelmintic activity of compounds against nematodes like Trichostrongylus colubriformis.
-
Nematode Culture: Obtain infective third-stage larvae (L3) of T. colubriformis.
-
Assay Plates: In a 96-well microtiter plate, add the test compounds at various concentrations.
-
Larval Suspension: Add a suspension of L3 larvae to each well.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Motility Assessment: Assess larval motility under a microscope. The percentage of motile larvae is determined for each concentration.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the motility of 50% of the larvae.
Mechanism of Action and Signaling Pathways
Aspergillimides, like their paraherquamide counterparts, are believed to exert their anthelmintic effect by acting as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[2][3][4] These receptors are crucial for neuromuscular transmission in the parasites. By blocking the action of acetylcholine, the natural neurotransmitter, aspergillimides induce a flaccid paralysis in the worms, leading to their expulsion from the host.
Signaling Pathway at the Nematode Neuromuscular Junction
Caption: Antagonistic action of aspergillimide on nematode nicotinic acetylcholine receptors.
Biosynthesis of Aspergillimides
While the specific biosynthetic gene cluster for aspergillimides has not been fully elucidated, their structural similarity to paraherquamides suggests a closely related biosynthetic pathway. The biosynthesis of these complex alkaloids is believed to involve a multi-modular non-ribosomal peptide synthetase (NRPS) and a series of tailoring enzymes, including prenyltransferases and oxidases.
Proposed Biosynthetic Pathway for Aspergillimides
Caption: A proposed biosynthetic pathway for aspergillimides, based on the paraherquamide pathway.
Conclusion and Future Perspectives
Aspergillimide compounds represent a promising class of natural products with potent anthelmintic activity. Their unique mode of action as nicotinic acetylcholine receptor antagonists makes them valuable candidates for the development of new drugs to combat parasitic nematode infections, particularly in the face of growing resistance to existing anthelmintics. Further research is warranted to fully elucidate their biosynthetic pathway, conduct detailed structure-activity relationship studies, and evaluate their efficacy and safety in preclinical and clinical settings. The information compiled in this guide provides a solid foundation for these future endeavors.
References
Methodological & Application
Application Notes & Protocols: Fermentation of Aspergillus sclerotiorum for the Production of Novel Bioactive Secondary Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genus Aspergillus is a rich source of structurally diverse and biologically active secondary metabolites, including polyketides, alkaloids, and non-ribosomal peptides.[1][2] These compounds have demonstrated a wide range of therapeutic potentials, such as antimicrobial, antiviral, and anticancer activities. Aspergillus sclerotiorum, in particular, is known for its ability to produce a variety of unique bioactive compounds.[1][3] This document provides a detailed protocol for the fermentation of Aspergillus sclerotiorum to produce a target secondary metabolite, purification of the compound, and a discussion of its potential biological significance. While the specific compound "16-Keto Aspergillimide" is not found in the current scientific literature, this protocol outlines a representative process applicable to the discovery and production of novel secondary metabolites from this fungal species.
Data Presentation: Fermentation Parameters
Successful fermentation of Aspergillus sclerotiorum for the production of secondary metabolites is dependent on the careful control of various physical and chemical parameters. The following tables summarize the key parameters for the cultivation of Aspergillus sclerotiorum and the production of a target secondary metabolite.
Table 1: Culture Media Composition
| Component | Concentration | Role |
| Seed Culture Medium (Potato Dextrose Broth - PDB) | ||
| Potato Infusion | 200 g/L | Nutrient source |
| Dextrose | 20 g/L | Carbon source |
| Production Medium (Modified Czapek-Dox Broth) | ||
| Sucrose | 30 g/L | Carbon source |
| Sodium Nitrate | 3 g/L | Nitrogen source |
| Dipotassium Phosphate | 1 g/L | Buffering agent, Phosphorus source |
| Magnesium Sulfate | 0.5 g/L | Cofactor for enzymes |
| Potassium Chloride | 0.5 g/L | Essential ion |
| Ferrous Sulfate | 0.01 g/L | Trace element |
| Yeast Extract | 5 g/L | Source of vitamins and growth factors |
Table 2: Fermentation Conditions
| Parameter | Seed Culture | Production Culture |
| Organism | Aspergillus sclerotiorum | Aspergillus sclerotiorum |
| Inoculum | Spore suspension (10^6 spores/mL) | 10% (v/v) of seed culture |
| Temperature | 28°C | 25-30°C[4] |
| pH | 5.5 | 6.0 |
| Agitation | 180 rpm | 200 rpm |
| Incubation Time | 48 hours | 7-14 days[3] |
| Aeration | Shaker flask with breathable plug | Shaker flask with breathable plug |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the fermentation, extraction, and purification of the target secondary metabolite from Aspergillus sclerotiorum.
1. Strain Maintenance and Inoculum Preparation
-
Strain: Aspergillus sclerotiorum (e.g., ATCC 16892).
-
Maintenance: The fungal strain is maintained on Potato Dextrose Agar (PDA) slants at 4°C. For long-term storage, spore suspensions can be stored in 20% glycerol (B35011) at -80°C.
-
Inoculum Preparation:
-
Aseptically add 5 mL of sterile 0.1% Tween 80 solution to a mature (7-10 days old) PDA slant of A. sclerotiorum.
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Adjust the spore concentration to approximately 10^6 spores/mL using a hemocytometer.
-
Use this spore suspension to inoculate the seed culture.
-
2. Fermentation Protocol
-
Seed Culture:
-
Inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the prepared spore suspension.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48 hours.
-
-
Production Culture:
-
Inoculate 1 L of the production medium in a 2 L Erlenmeyer flask with 100 mL (10% v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7-14 days.[3]
-
Monitor the fermentation broth periodically for pH, glucose consumption, and secondary metabolite production (using methods like Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
3. Extraction and Purification of the Target Metabolite
-
After the fermentation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or by centrifugation.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate to separate the fractions.
-
Monitor the fractions by TLC and combine those containing the target compound.
-
Further purify the combined fractions using preparative HPLC to obtain the pure secondary metabolite.
Visualizations
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Secondary Metabolite Production.
Hypothetical Biosynthetic Pathway
Many fungal secondary metabolites, particularly those with complex cyclic structures, are synthesized via polyketide pathways.
Caption: Figure 2. Generalized Polyketide Biosynthetic Pathway.
References
Application Notes and Protocols: Extraction and Purification of 16-Keto Aspergillimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto Aspergillimide (B10814126) is a fungal secondary metabolite isolated from Aspergillus strain IMI 337664. It belongs to the aspergillimide class of anthelmintics, which are structurally related to the paraherquamides.[1] This document provides detailed protocols for the fermentation, extraction, and purification of 16-Keto Aspergillimide, based on established methodologies for related fungal indole (B1671886) alkaloids. The compound exhibits in vitro activity against helminth larvae, making it a compound of interest for further investigation in drug development programs.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the design of appropriate extraction and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₇N₃O₄ | |
| Molecular Weight | 373.45 g/mol | |
| CAS Number | 199784-50-4 | [2] |
| Appearance | White solid | [2] |
| Melting Point | >300°C | [2] |
| Solubility | Soluble in DMSO, ethanol, and methanol (B129727). | [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Experimental Protocols
The following protocols describe a representative methodology for the production, extraction, and purification of this compound from Aspergillus strain IMI 337664.
Protocol 1: Fermentation of Aspergillus strain IMI 337664
This protocol outlines the cultivation of the fungus for the production of this compound.
Materials:
-
Aspergillus strain IMI 337664
-
Potato Dextrose Agar (PDA) plates
-
Liquid fermentation medium (e.g., Potato Dextrose Broth or a specialized secondary metabolite production medium)
-
Sterile baffled flasks
-
Incubator shaker
Procedure:
-
Strain Activation: Inoculate a PDA plate with a cryopreserved stock of Aspergillus strain IMI 337664. Incubate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.
-
Seed Culture Preparation: Aseptically transfer a small section of the sporulating culture into a flask containing 100 mL of liquid fermentation medium. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-4 days to generate a dense mycelial culture.
-
Production Culture: Inoculate a larger volume of the liquid fermentation medium (e.g., 1 L in a 2.8 L baffled flask) with the seed culture (typically 5-10% v/v).
-
Incubation: Incubate the production culture at 25-28°C on a rotary shaker at 150-200 rpm for 10-14 days. Monitor the culture periodically for growth and secondary metabolite production (if an analytical method is available).
Protocol 2: Extraction of this compound
This protocol details the extraction of the target compound from the fermentation broth and mycelia.
Materials:
-
Fermentation culture from Protocol 1
-
Ethyl acetate (B1210297) (EtOAc)
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Harvesting: After the incubation period, separate the mycelial biomass from the culture broth by vacuum filtration through a Buchner funnel.
-
Mycelial Extraction:
-
Homogenize the collected mycelia in a suitable volume of ethyl acetate.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter the mixture to remove the mycelial debris.
-
Repeat the extraction of the mycelia two more times with fresh ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Broth Extraction:
-
Transfer the culture filtrate to a large separatory funnel.
-
Extract the filtrate three times with an equal volume of ethyl acetate.
-
Combine all ethyl acetate layers.
-
-
Drying and Concentration:
-
Combine the ethyl acetate extracts from the mycelia and broth.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 3: Purification of this compound
This protocol describes a multi-step purification process to isolate this compound from the crude extract.
Materials:
-
Crude extract from Protocol 2
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, acetonitrile (B52724), water)
-
Reverse-phase C18 silica gel for flash chromatography or preparative HPLC
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Fractions collector
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Load the dried extract onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the compound of interest based on the analytical results.
-
-
Reverse-Phase Chromatography (Final Purification):
-
Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).
-
Perform purification using a reverse-phase C18 column on a preparative HPLC system.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 254 nm).
-
Collect the peak corresponding to this compound.
-
Concentrate the purified fraction under reduced pressure to obtain the pure compound.
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.
-
Data Presentation
The following tables provide an example of how to present quantitative data from the extraction and purification process. Note: The values presented are hypothetical and for illustrative purposes only.
Table 2: Example Extraction and Purification Summary of this compound
| Step | Starting Material | Final Product | Yield (mg) | Purity (%) |
| Fermentation | 10 L Culture Broth | Crude Extract | 5,200 | ~5% |
| Silica Gel Column | 5.2 g Crude Extract | Enriched Fraction | 850 | ~40% |
| Preparative HPLC | 850 mg Enriched Fraction | Pure this compound | 210 | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound production and isolation.
Hypothetical Signaling Pathway
While the precise mechanism of action for this compound is not fully elucidated, related anthelmintic compounds from the paraherquamide (B22789) family are known to be antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. This antagonism leads to paralysis and subsequent expulsion of the parasite. The following diagram illustrates this hypothetical signaling pathway.
Caption: Hypothetical mechanism of action for this compound.
References
Application Notes and Protocols for the Quantification of 16-Keto Aspergillimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto Aspergillimide is a secondary metabolite produced by certain species of the Aspergillus genus. As with many fungal metabolites, its presence in various matrices may be of interest for research and development in areas such as natural product chemistry, toxicology, and pharmacology. Accurate and sensitive quantification of this compound is crucial for these studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), a highly sensitive and selective analytical technique. The primary method detailed is based on a validated procedure for the analysis of multiple fungal metabolites in complex matrices.[1]
Analytical Method: UHPLC-MS/MS
The recommended method for the quantification of this compound is a "dilute-and-shoot" UHPLC-MS/MS approach. This method minimizes sample preparation time and potential analyte loss, providing a rapid and efficient workflow for the analysis of a large number of samples.
Instrumentation and Materials
-
UHPLC System: An Agilent 1290 Infinity UHPLC system or equivalent, capable of generating high pressures and precise gradients.
-
Mass Spectrometer: An Agilent 6460 Triple Quadrupole mass spectrometer or a comparable instrument equipped with an electrospray ionization (ESI) source.
-
Analytical Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition (150 × 2.1 mm, 1.8 µm) or a similar reversed-phase column.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Acetic Acid (analytical grade), Ammonium (B1175870) Acetate (B1210297).
-
Reagents: this compound analytical standard.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is designed for the extraction of this compound from solid matrices such as nuts, grains, or fungal cultures.
-
Homogenization: Thoroughly homogenize the sample to ensure a representative portion is taken for analysis.
-
Weighing: Accurately weigh 5.00 ± 0.01 g of the ground sample into a 50-mL polypropylene (B1209903) tube.
-
Extraction Solvent Preparation: Prepare the extraction solvent consisting of acetonitrile/water/acetic acid in a ratio of 79:20:1 (v/v/v).
-
Extraction:
-
Add 20 mL of the extraction solvent to the sample tube.
-
Place the tube on a rotary shaker and extract for 90 minutes at room temperature.[1]
-
-
Settling: Allow the solid residue to settle for a few minutes after extraction.
-
Dilution:
-
Transfer an aliquot of the raw extract into a clean HPLC vial.
-
Dilute the extract with an equal volume of a diluent solution (acetonitrile/water/acetic acid, 20:79:1, v/v/v).[1] This results in a total dilution factor of 8.
-
-
Filtration (Optional but Recommended): If the diluted extract contains particulate matter, filter it through a 0.22 µm syringe filter before injection to protect the UHPLC system.
-
Injection: The sample is now ready for injection into the UHPLC-MS/MS system.
Protocol 2: UHPLC-MS/MS Analysis
The following are the instrumental parameters for the quantification of this compound.
UHPLC Parameters: [1]
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 RRHD (150 × 2.1 mm, 1.8 µm) |
| Column Temperature | 25 °C |
| Mobile Phase A | Water with 5 mM ammonium acetate and 1% acetic acid |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 1% acetic acid |
| Flow Rate | 250 µL/min |
| Injection Volume | 5 µL |
| Gradient Elution | A flattened gradient adapted from the original method to enhance separation. |
Mass Spectrometry Parameters: [1]
The analysis is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion ([M+H]+) | m/z 374 |
| Product Ion (Quantifier) | m/z 185 |
| Product Ion (Qualifier) 1 | m/z 313 |
| Product Ion (Qualifier) 2 | m/z 315 |
| Retention Time | Approximately 13.1 minutes |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound using the described UHPLC-MS/MS method. While specific validation data such as LOD and LOQ for this compound are not explicitly detailed in the primary source, the overall method performance is provided. The method was validated for 65 analytes, with apparent recoveries for about half of the analyte-matrix combinations falling between 80% and 120%.[1]
| Analyte | Retention Time (min) | Precursor Ion ([M+H]+) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 13.1 | 374 | 185 | 313 / 315 |
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Caption: Workflow for this compound analysis.
Logical Relationship of the Analytical Method
This diagram outlines the logical hierarchy and components of the UHPLC-MS/MS method.
Caption: Components of the UHPLC-MS/MS method.
References
Application Note: HPLC Method for the Analysis of 16-Keto Aspergillimide
Introduction
16-Keto Aspergillimide is a fungal metabolite produced by various species of the Aspergillus genus. As interest in fungal secondary metabolites for drug discovery and food safety applications grows, robust analytical methods for their identification and quantification are essential. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for research and quality control purposes.
The described method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. This protocol is adapted from established multi-analyte methods for fungal metabolite detection and is designed to provide a robust starting point for researchers.[1] For definitive confirmation and enhanced sensitivity, coupling the HPLC system to a mass spectrometer (MS) is recommended.[1][2][3]
Principle
This method utilizes a C18 reversed-phase column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent (acetonitrile) allows for the effective elution of the analyte.[3][4] Detection is typically achieved using a UV detector, although mass spectrometry provides higher specificity and sensitivity.[1][2]
Experimental Protocol
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, LC-MS grade)
-
Methanol (B129727) (for extraction and standard preparation)
-
Sample filters (0.22 µm or 0.45 µm PVDF or PTFE)
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD). An LC-MS/MS system can also be used for enhanced specificity.[1][2]
-
Analytical column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). A column with sub-2-μm particles (UHPLC) can be used for better resolution and faster analysis times.[1]
-
Data acquisition and processing software.
3. Standard Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in methanol to achieve the target concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase or initial mobile phase composition as the diluent. These will be used to generate a calibration curve (e.g., concentrations ranging from 0.1 µg/mL to 50 µg/mL).
4. Sample Preparation (General Guideline)
The extraction procedure will vary depending on the sample matrix (e.g., fungal culture, plant material, food sample). A general solvent extraction is outlined below.
-
Homogenize the solid sample.
-
Weigh a known amount of the homogenized sample (e.g., 0.5 g) into a centrifuge tube.[1]
-
Add an appropriate volume of extraction solvent (e.g., 5 mL of methanol or an acetonitrile/water mixture).
-
Vortex or sonicate the sample for 15-30 minutes to ensure efficient extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet solid debris.[2]
-
Transfer the supernatant to a clean vial.
-
Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[4]
5. Chromatographic Conditions
The following conditions are a starting point and may require optimization.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water (optionally with 0.1% Formic Acid for MS compatibility) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with a lower percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions. A typical gradient might run from 20% B to 80% B over 30 minutes.[4] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) |
| Column Temperature | 25 - 40 °C[1][2] |
| Injection Volume | 10 - 20 µL |
| Detection | UV detector (wavelength to be determined by UV scan of the standard) or MS/MS detector. |
6. Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the working standards. Use linear regression to determine the concentration of this compound in the sample based on its peak area. The correlation coefficient (r²) should be >0.99 for a linear calibration curve.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound based on a UHPLC-MS/MS multi-analyte method. These values serve as a reference, and full method validation should be performed for single-analyte quantification.
| Parameter | Value | Notes |
| Analyte | This compound | - |
| Retention Time | ~13.1 min | This was determined using a specific UHPLC-MS/MS method and may vary depending on the exact HPLC system, column, and mobile phase conditions used.[1] |
| Precursor Ion ([M+H]⁺) | 374 m/z | For mass spectrometric detection in positive ionization mode.[1] |
| Product Ions | 185, 313, 315 m/z | For confirmation and quantification in MS/MS (tandem mass spectrometry) mode.[1] |
Method Workflow and Logic
The following diagrams illustrate the key workflows for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-MS/MS Method for the Early Diagnosis of Aspergillosis | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 16-Keto Aspergillimide in Fungal Cultures using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16-Keto Aspergillimide, a novel anthelmintic compound isolated from Aspergillus species.[1] The protocol provides a comprehensive workflow from sample preparation of fungal cultures to data acquisition and analysis. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection. This method is suitable for researchers in natural product discovery, fungal biotechnology, and drug development.
Introduction
This compound is a secondary metabolite produced by Aspergillus species and has demonstrated potential as an anthelmintic agent.[1] As with many fungal secondary metabolites, its production can be influenced by fermentation conditions. Therefore, a reliable quantitative method is essential for optimizing production, performing quality control, and enabling further pharmacological studies. This application note presents a validated LC-MS/MS method for the accurate determination of this compound in complex matrices such as fungal culture extracts.
Experimental Protocols
Sample Preparation from Fungal Culture
A generic extraction method for fungal secondary metabolites is described below, which can be optimized based on the specific Aspergillus strain and culture conditions.[2][3]
Reagents and Materials:
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Protocol:
-
Extraction:
-
Homogenize 10 mL of the fungal culture broth.
-
Add 20 mL of ethyl acetate with 0.1% formic acid to the homogenized culture.
-
Vortex vigorously for 5 minutes.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Drying and Reconstitution:
-
Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean flask.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
-
Filtration:
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
LC Parameters:
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 min; Hold at 95% B for 2 min; Re-equilibrate at 5% B for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 1 |
| Collision Energy (CE) | Optimized for each transition (see Table 1) |
| Declustering Potential (DP) | 80 V |
| Entrance Potential (EP) | 10 V |
Table 1: MRM Transitions for this compound (Note: These are hypothetical transitions based on the compound's structure and would require experimental optimization.)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| This compound | 374.2 | 188.1 | 25 | Quantifier |
| This compound | 374.2 | 216.2 | 20 | Qualifier |
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data obtained from the analysis of three different Aspergillus culture batches.
Table 2: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area (Quantifier) |
| 1 | 5,230 |
| 5 | 26,150 |
| 10 | 51,980 |
| 50 | 258,900 |
| 100 | 521,300 |
| 500 | 2,605,000 |
| Linearity (R²) | 0.9995 |
Table 3: Quantification of this compound in Culture Batches
| Sample ID | Concentration (µg/mL) | Standard Deviation (±) | % RSD |
| Batch A | 15.8 | 0.9 | 5.7 |
| Batch B | 22.5 | 1.2 | 5.3 |
| Batch C | 18.2 | 1.1 | 6.0 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Biological screening pathway for an anthelmintic drug candidate.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantitative analysis of this compound in fungal culture extracts. The detailed sample preparation and instrumental parameters will enable researchers to accurately monitor the production of this potential anthelmintic compound, facilitating further research and development. The method's high selectivity and sensitivity make it suitable for a wide range of applications, from natural product screening to metabolic engineering and process optimization.
References
Application Notes and Protocols for Testing the Anthelmintic Activity of 16-Keto Aspergillimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto Aspergillimide (B10814126) is an oxindole (B195798) alkaloid metabolite isolated from an Aspergillus species, identified as a member of the aspergillimide class of anthelmintics.[1] Structurally related to the paraherquamide (B22789) family of compounds, 16-Keto Aspergillimide is a promising candidate for anthelmintic drug discovery. This document provides detailed protocols for the in vitro evaluation of the anthelmintic activity of this compound using the model free-living nematode Caenorhabditis elegans and the economically significant parasitic nematode Haemonchus contortus.
The provided protocols are designed to be robust and reproducible, enabling researchers to determine key efficacy parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for various life stages of the nematodes. These assays are fundamental in the primary screening and lead optimization phases of anthelmintic drug development.
Data Presentation
The quantitative data from the anthelmintic assays should be summarized to facilitate comparison and interpretation. While specific experimental values for this compound are not publicly available and must be determined empirically, Table 1 provides a template for data presentation. For comparative purposes, reported activity for the related compound, paraherquamide, against Haemonchus contortus L3 larvae is included.
Table 1: Summary of in vitro Anthelmintic Activity
| Compound | Nematode Species | Life Stage | Assay Type | Efficacy Metric (e.g., IC50, EC50) | Value (µg/mL) |
| This compound | Haemonchus contortus | Adult | Motility Assay | EC50 | Data to be determined |
| This compound | Haemonchus contortus | Egg | Egg Hatch Assay | IC50 | Data to be determined |
| This compound | Haemonchus contortus | L3 Larvae | Larval Development Assay | IC50 | Data to be determined |
| This compound | Caenorhabditis elegans | Adult | Motility Assay | EC50 | Data to be determined |
| This compound | Caenorhabditis elegans | Egg | Egg Hatch Assay | IC50 | Data to be determined |
| This compound | Caenorhabditis elegans | L1 Larvae | Larval Development Assay | IC50 | Data to be determined |
| Paraherquamide | Haemonchus contortus | L3 Larvae | Motility Assay | IC50 | 2.7 |
Experimental Protocols
Detailed methodologies for key in vitro anthelmintic assays are provided below. These protocols can be adapted for high-throughput screening.
Protocol 1: Adult Nematode Motility Assay
This assay assesses the ability of this compound to induce paralysis in adult nematodes.
Materials:
-
Adult Haemonchus contortus or Caenorhabditis elegans
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Phosphate Buffered Saline (PBS) for H. contortus or M9 buffer for C. elegans
-
Multi-well plates (e.g., 24- or 96-well)
-
Positive control (e.g., Levamisole)
-
Negative control (vehicle solvent)
-
Incubator
-
Inverted microscope
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in the appropriate buffer. The final concentration of the solvent should be consistent across all wells and not exceed a level that affects nematode motility (typically ≤1% DMSO).
-
Nematode Collection and Washing:
-
For H. contortus, collect adult worms from the abomasum of infected sheep and wash them in pre-warmed PBS.
-
For C. elegans, wash adult worms from NGM plates using M9 buffer.
-
-
Assay Setup:
-
Dispense the prepared test solutions, positive control, and negative control into the wells of the multi-well plate.
-
Add a defined number of adult worms (e.g., 5-10) to each well.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for H. contortus, 20°C for C. elegans).
-
Motility Assessment: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), observe the motility of the worms under an inverted microscope. Worms that do not move when gently prodded are considered paralyzed.
-
Data Analysis: Calculate the percentage of paralyzed worms for each concentration. Determine the EC50 value (the concentration that causes paralysis in 50% of the worms) using appropriate statistical software.
Protocol 2: Egg Hatch Assay (EHA)
This assay evaluates the ovicidal activity of this compound.
Materials:
-
Nematode eggs (H. contortus or C. elegans)
-
This compound stock solution
-
Distilled water or appropriate buffer
-
Multi-well plates (e.g., 96-well)
-
Positive control (e.g., Albendazole)
-
Negative control (vehicle solvent)
-
Lugol's iodine solution
-
Incubator
-
Inverted microscope
Procedure:
-
Egg Collection:
-
For H. contortus, recover eggs from the feces of infected sheep using a standard sieving and flotation method.
-
For C. elegans, collect eggs from gravid adult worms by bleaching.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in distilled water or buffer in the wells of a 96-well plate.
-
Add a suspension of eggs (approximately 100-150 eggs per well) to each well.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C for H. contortus, 20°C for C. elegans) for 48 hours.
-
Termination and Counting: After incubation, add a drop of Lugol's iodine solution to each well to stop further hatching. Count the number of hatched larvae and unhatched eggs under an inverted microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of egg hatching).
Protocol 3: Larval Development Assay (LDA)
This assay assesses the inhibitory effect of this compound on the development of nematode larvae.
Materials:
-
Synchronized L1 larvae (C. elegans) or exsheathed L3 larvae (H. contortus)
-
This compound stock solution
-
Culture medium (e.g., S-medium with E. coli for C. elegans, Luria Broth for H. contortus)
-
Multi-well plates (e.g., 96-well)
-
Positive control (e.g., Ivermectin)
-
Negative control (vehicle solvent)
-
Incubator
-
Inverted microscope
Procedure:
-
Larvae Preparation:
-
For C. elegans, hatch synchronized eggs to obtain L1 larvae.
-
For H. contortus, obtain L3 larvae from fecal cultures and exsheath them using a sodium hypochlorite (B82951) solution.
-
-
Assay Setup:
-
Dispense the culture medium containing serial dilutions of this compound, positive control, and negative control into the wells of a 96-well plate.
-
Add a defined number of larvae (e.g., 20-30) to each well.
-
-
Incubation: Incubate the plates at the appropriate temperature for a period sufficient for larval development in the control group (e.g., 72 hours for C. elegans to reach L4/adult, 7 days for H. contortus to develop to L4).
-
Development Assessment: After incubation, assess the developmental stage of the nematodes in each well under an inverted microscope.
-
Data Analysis: Calculate the percentage of larval development inhibition for each concentration compared to the negative control. Determine the IC50 value (the concentration that inhibits the development of 50% of the larvae).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro testing of this compound.
References
Application Notes and Protocols for In Vitro Evaluation of 16-Keto Aspergillimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto Aspergillimide (B10814126), also known as SB202327, is a fungal metabolite isolated from Aspergillus species. It belongs to the aspergillimide class of compounds and has been identified as a novel anthelmintic agent.[1][2] Its primary reported biological activity is against helminths, demonstrating in vitro efficacy against larval stages of parasites such as Haemonchus contortus and Trichostrongylus colubriformis. Given the broad range of biological activities often observed in fungal secondary metabolites, further in vitro characterization of 16-Keto Aspergillimide is warranted to explore its potential cytotoxic and anti-inflammatory effects.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The protocols include an anthelmintic larval susceptibility assay, a cytotoxicity assay, and an anti-inflammatory assay.
Data Presentation
The following tables summarize hypothetical quantitative data for the described in vitro assays. This data is for illustrative purposes to demonstrate how results can be presented and should not be considered as experimentally verified results for this compound, for which published data is limited.
Table 1: Anthelmintic Activity of this compound against Haemonchus contortus Larvae
| Concentration (µg/mL) | % Larval Motility Inhibition (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 3.5 |
| 25 | 78.3 ± 4.2 |
| 50 | 95.1 ± 2.8 |
| 100 | 98.9 ± 1.1 |
| IC50 (µg/mL) | 18.5 |
Table 2: Cytotoxic Effects of this compound on Murine Macrophage (RAW 264.7) and Human Embryonic Kidney (HEK293) Cell Lines
| Concentration (µM) | RAW 264.7 % Viability (Mean ± SD) | HEK293 % Viability (Mean ± SD) |
| 1 | 98.2 ± 1.5 | 99.1 ± 0.8 |
| 10 | 95.6 ± 2.3 | 97.4 ± 1.9 |
| 25 | 88.1 ± 3.1 | 92.3 ± 2.5 |
| 50 | 75.4 ± 4.5 | 85.7 ± 3.3 |
| 100 | 52.3 ± 5.1 | 68.9 ± 4.7 |
| IC50 (µM) | >100 | >100 |
Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitric Oxide Production (% of Control) (Mean ± SD) |
| 1 | 92.5 ± 4.3 |
| 10 | 78.1 ± 3.8 |
| 25 | 55.9 ± 5.2 |
| 50 | 35.2 ± 4.1 |
| 100 | 21.7 ± 3.3 |
| IC50 (µM) | 30.2 |
Experimental Protocols
In Vitro Anthelmintic Larval Motility Assay
This protocol is adapted for assessing the efficacy of this compound against the third-stage larvae (L3) of Haemonchus contortus.
Materials:
-
This compound
-
Haemonchus contortus third-stage larvae (L3)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Microscope
Protocol:
-
Preparation of Test Compound: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL). Prepare serial dilutions in PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent toxicity.
-
Larval Suspension: Prepare a suspension of H. contortus L3 larvae in PBS at a concentration of approximately 100 larvae per 50 µL.
-
Assay Setup: To each well of a 96-well plate, add 50 µL of the larval suspension.
-
Add 50 µL of the respective this compound dilutions to the wells.
-
Include a positive control (e.g., a known anthelmintic like Ivermectin) and a negative control (PBS with 1% DMSO).
-
Incubation: Incubate the plate at 25°C for 48 hours.
-
Evaluation of Motility: After incubation, observe the motility of the larvae in each well under an inverted microscope. Larvae are considered immotile if they do not exhibit any movement for 30 seconds.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the negative control. Determine the IC50 value using a suitable statistical software.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic potential of this compound against a mammalian cell line (e.g., RAW 264.7 murine macrophages).
Materials:
-
This compound
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol uses the Griess assay to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
RAW 264.7 cell line
-
DMEM, FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known inhibitor like L-NAME and LPS).
-
Griess Assay: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the vehicle control. Calculate the IC50 value.
References
Application Notes and Protocols for Structure-Activity Relationship Studies of 16-Keto Aspergillimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Keto Aspergillimide is a spiro-oxindole alkaloid isolated from Aspergillus species, which has demonstrated anthelmintic properties.[1] It belongs to the broader class of paraherquamides, known to act as antagonists of nematode nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death of the worms. The unique structural features of this compound make it an interesting scaffold for structure-activity relationship (SAR) studies to develop novel and more potent anthelmintic agents. This document provides detailed protocols and application notes for conducting such studies.
Proposed Structure-Activity Relationship (SAR) Studies
Due to a lack of publicly available SAR data specifically for this compound, a rational approach to designing analogs for testing is proposed. Modifications should be focused on several key regions of the molecule to probe their influence on anthelmintic activity. A proposed workflow for these SAR studies is outlined below.
Caption: Proposed workflow for SAR studies of this compound.
Data Presentation: Hypothetical SAR of this compound Analogs
The following table presents a hypothetical dataset for a series of this compound analogs, illustrating how quantitative data from SAR studies should be structured for clear comparison. The proposed modifications are based on common synthetic strategies and SAR trends observed in related spiro-oxindole compounds.[2]
| Compound ID | R1 (Spiro-oxindole) | R2 (Diketopiperazine) | R3 (Prenyl) | EC50 (µM) vs. C. elegans |
| 1 (this compound) | H | H | Isoprenyl | 15 |
| 1a | 5-Fluoro | H | Isoprenyl | 12 |
| 1b | 5-Chloro | H | Isoprenyl | 10 |
| 1c | 5-Methoxy | H | Isoprenyl | 25 |
| 2a | H | Methyl | Isoprenyl | 18 |
| 2b | H | Ethyl | Isoprenyl | 22 |
| 3a | H | H | Geranyl | 8 |
| 3b | H | H | Farnesyl | 20 |
| 3c | H | H | H (deprenylated) | >100 |
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs
The synthesis of this compound analogs would likely involve a multi-step process starting from commercially available precursors. A general synthetic scheme would involve the construction of the spiro-oxindole core, followed by the formation of the diketopiperazine ring and subsequent prenylation or modification of the prenyl group. For specific details on the synthesis of related spiro-oxindole alkaloids, refer to the chemical literature on paraherquamide (B22789) synthesis.
Protocol 2: In Vitro Anthelmintic Assay - Caenorhabditis elegans Motility Assay
This protocol is adapted from established high-throughput screening methods using C. elegans.[3][4]
Objective: To determine the half-maximal effective concentration (EC50) of this compound analogs required to inhibit the motility of C. elegans.
Materials:
-
C. elegans wild-type (N2) strain
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 strain
-
S-medium
-
96-well flat-bottom microtiter plates
-
Test compounds (this compound and analogs) dissolved in DMSO
-
Positive control: Ivermectin or Levamisole
-
Negative control: DMSO
-
Automated infrared motility reader (e.g., WMicrotracker) or imaging system
Procedure:
-
Synchronization of C. elegans :
-
Grow C. elegans on NGM plates seeded with E. coli OP50.
-
Harvest gravid adult worms and treat with a bleach/NaOH solution to isolate eggs.
-
Wash the eggs several times with M9 buffer and allow them to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.
-
Transfer the synchronized L1 larvae to NGM plates with E. coli OP50 and grow them to the L4 stage (approximately 48 hours at 20°C).
-
-
Assay Preparation:
-
Wash the L4 worms off the plates with S-medium and collect them in a conical tube.
-
Allow the worms to settle by gravity or gentle centrifugation and wash them three times with S-medium to remove bacteria.
-
Resuspend the worms in S-medium at a concentration of approximately 50-70 worms per 50 µL.
-
Prepare serial dilutions of the test compounds and controls in S-medium. The final DMSO concentration should not exceed 1%.
-
-
Plate Loading:
-
In a 96-well plate, add 50 µL of the worm suspension to each well.
-
Add 50 µL of the appropriate compound dilution or control to each well.
-
Each concentration should be tested in triplicate.
-
-
Incubation and Data Acquisition:
-
Measure the basal movement of the worms for 30 minutes using the motility reader before adding the compounds.
-
After adding the compounds, incubate the plates at 20°C.
-
Measure worm motility at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Normalize the motility data to the negative control (DMSO-treated worms).
-
Plot the percentage of motility inhibition against the log of the compound concentration.
-
Calculate the EC50 value for each compound using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Caption: Workflow for the C. elegans motility assay.
Signaling Pathway
This compound and its parent compounds, the paraherquamides, are known to be antagonists of nicotinic acetylcholine receptors (nAChRs) in nematodes. These receptors are ligand-gated ion channels that are crucial for neuromuscular transmission. By blocking the action of acetylcholine, these compounds induce a flaccid paralysis in the worms.
Caption: Mechanism of action of this compound at the nematode nAChR.
References
- 1. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - Phylumtech [phylumtech.com]
- 4. escholarship.org [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 16-Keto Aspergillimide Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation yield of 16-Keto Aspergillimide (B10814126). The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for 16-Keto Aspergillimide?
A1: While the specific biosynthetic gene cluster (BGC) for this compound has not been definitively characterized in publicly available literature, it is known to belong to the aspergillimide family of compounds. These are typically synthesized by a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme.[1][2] This pathway involves the condensation of a polyketide chain, derived from acyl-CoA precursors, with an amino acid. The resulting intermediate undergoes a series of modifications, including cyclization and oxidation, to form the final this compound structure.
Q2: What are the likely precursor molecules for this compound biosynthesis?
A2: Based on the PKS-NRPS origin, the primary precursors are:
-
Polyketide chain: Derived from the condensation of acetyl-CoA and malonyl-CoA units.
-
Amino Acid: A specific amino acid is incorporated by the NRPS module. The exact amino acid for this compound is not yet confirmed without the specific BGC information.
Q3: How can I increase the production of this compound by manipulating precursor availability?
A3: Precursor feeding is a common strategy to enhance the yield of secondary metabolites. You can try supplementing the fermentation medium with:
-
Acetate or its precursors: To increase the pool of acetyl-CoA.
-
Various amino acids: Systematically test the addition of different amino acids to the culture medium to identify the one incorporated into the this compound structure.
Q4: What are the key fermentation parameters to optimize for this compound production?
A4: The optimal fermentation conditions for Aspergillus species can vary. Key parameters to investigate include media composition (carbon and nitrogen sources), pH, temperature, aeration, and incubation time.
Q5: Are there any known regulatory mechanisms that control aspergillimide biosynthesis?
A5: The biosynthesis of secondary metabolites in Aspergillus is tightly regulated by a complex network of genes.[3][4][5] This includes pathway-specific transcription factors within the BGC and global regulators that respond to environmental cues such as nutrient availability and pH.[4]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or No Yield of this compound | - Inappropriate fermentation medium (unfavorable carbon/nitrogen ratio).- Suboptimal pH or temperature.- Insufficient aeration.- Short or excessively long fermentation time.- Strain degradation. | - Screen different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate).- Optimize the C:N ratio.- Test a range of pH values (typically 4.0-7.0) and temperatures (typically 25-30°C).- Increase agitation speed or use baffled flasks to improve oxygen transfer.- Perform a time-course experiment to determine the optimal harvest time.- Revive the strain from a frozen stock or re-isolate a high-producing colony. |
| High Biomass but Low Product Yield | - Nutrient limitation for secondary metabolism.- Catabolite repression by rapidly consumed carbon sources. | - Implement a two-stage fermentation process with an initial growth phase followed by a production phase with a different medium.- Use a slower-metabolizing carbon source or a fed-batch strategy to avoid high initial concentrations of repressive sugars. |
| Inconsistent Yields Between Batches | - Inconsistent inoculum size or quality.- Variability in media preparation.- Fluctuations in incubator conditions. | - Standardize the inoculum preparation procedure (spore count, age of culture).- Ensure accurate weighing and mixing of media components.- Calibrate and monitor incubator temperature and shaking speed. |
| Presence of Contaminating Compounds | - Contamination with other microorganisms (bacteria, yeast, or other fungi).- Production of other secondary metabolites by the same strain. | - Use sterile techniques for all manipulations.- Check the purity of the culture by microscopy and plating on different media.- Optimize fermentation conditions to specifically favor this compound production.- Purify the target compound using chromatographic techniques. |
| Unusual Culture Morphology or Pigmentation | - Stress conditions (e.g., nutrient imbalance, extreme pH).- Contamination. | - Review and optimize media composition and fermentation parameters.- Check for contamination. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Media
Objective: To identify the optimal carbon and nitrogen sources for this compound production.
Methodology:
-
Prepare a basal medium: A minimal medium containing essential salts and trace elements.
-
Carbon Source Screening:
-
Prepare flasks with the basal medium supplemented with different carbon sources (e.g., glucose, sucrose, maltose, starch) at a fixed concentration (e.g., 20 g/L).
-
Inoculate with a standardized spore suspension of the Aspergillus strain.
-
Incubate under standard conditions (e.g., 28°C, 180 rpm) for a defined period (e.g., 7 days).
-
Harvest the culture broth and extract the metabolites.
-
Analyze the yield of this compound using HPLC or LC-MS.
-
-
Nitrogen Source Screening:
-
Using the optimal carbon source identified in the previous step, prepare flasks with varying nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate, sodium nitrate) at a fixed concentration (e.g., 5 g/L).
-
Follow the same inoculation, incubation, and analysis procedure as for the carbon source screening.
-
Protocol 2: pH and Temperature Optimization
Objective: To determine the optimal pH and temperature for this compound production.
Methodology:
-
Prepare the optimized production medium from Protocol 1.
-
pH Optimization:
-
Adjust the initial pH of the medium to a range of values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using HCl or NaOH before sterilization.
-
Inoculate and incubate at a constant temperature.
-
Analyze the yield of this compound.
-
-
Temperature Optimization:
-
Using the optimal pH, inoculate flasks and incubate them at different temperatures (e.g., 20°C, 25°C, 28°C, 32°C, 37°C).
-
Analyze the yield of this compound.
-
Protocol 3: Quantitative Analysis of this compound
Objective: To quantify the concentration of this compound in fermentation broth.
Methodology:
-
Extraction:
-
Separate the mycelium from the culture broth by filtration or centrifugation.
-
Extract the broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness and redissolve the residue in a known volume of methanol (B129727) or an appropriate solvent for analysis.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both may contain 0.1% formic acid).
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a this compound standard.
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Putative biosynthetic pathway for this compound via a PKS-NRPS hybrid enzyme.
References
- 1. Evolutionary imprint of catalytic domains in fungal PKS-NRPS hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a PKS-NRPS Hybrid in Aspergillus terreus by Genome Mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene regulation in Aspergillus: From genetics to genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Aspergillimide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 16-Keto Aspergillimide and related fungal metabolites. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and major challenges in purifying this compound from fungal cultures?
The initial steps typically involve the extraction of the fungal biomass with organic solvents. A significant challenge lies in the complexity of the crude extract, which contains a wide array of secondary metabolites with similar polarities to this compound, making separation difficult. The presence of pigments and other interfering substances from the culture medium can also complicate the purification process.
Q2: Which chromatographic techniques are most effective for the purification of this compound?
A multi-step chromatographic approach is generally required. This often starts with silica (B1680970) gel column chromatography for initial fractionation, followed by reversed-phase high-performance liquid chromatography (HPLC) for fine purification. The choice of stationary and mobile phases is critical for achieving optimal separation.
Q3: I am observing co-elution of impurities with my target compound. How can I improve the resolution?
Co-elution is a common issue. To improve resolution, consider the following:
-
Gradient Optimization: Adjust the solvent gradient in your HPLC method. A shallower gradient can enhance the separation of closely eluting compounds.
-
Column Chemistry: Switch to a column with a different selectivity. For instance, if you are using a C18 column, a phenyl-hexyl or a column with a polar end-capping might provide a different elution profile.
-
Orthogonal Chromatography: Employ a secondary chromatographic technique based on a different separation principle, such as size-exclusion or ion-exchange chromatography, if applicable to the physicochemical properties of the impurities.
Q4: My purified this compound appears to be unstable and degrades over time. What are the best practices for storage?
Many complex natural products are sensitive to light, temperature, and pH. For storage:
-
Store the purified compound as a dry solid if possible.
-
Keep it in an amber vial under an inert atmosphere (e.g., argon or nitrogen).
-
Store at low temperatures, typically -20°C or -80°C.
-
If in solution, use aprotic solvents and store at low temperatures. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after extraction. | Incomplete cell lysis. | Use mechanical disruption methods (e.g., sonication, bead beating) in conjunction with solvent extraction. |
| Inefficient solvent extraction. | Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), dichloromethane, methanol) to find the optimal extraction solvent. | |
| Broad peaks during HPLC purification. | Column overloading. | Reduce the sample amount injected onto the column. |
| Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent before injection. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the stable range for the column. | |
| Presence of unknown peaks in the final product. | Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware. |
| Degradation of the target compound. | Analyze the sample immediately after purification and follow proper storage procedures. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation
-
Harvesting: Harvest the fungal mycelium from the liquid culture by filtration.
-
Extraction: Lyophilize the mycelium and then extract it exhaustively with methanol (B129727) (3 x 500 mL). Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and perform a liquid-liquid extraction with ethyl acetate (3 x 300 mL). The organic layer typically contains the desired secondary metabolites.
-
Silica Gel Chromatography: Concentrate the ethyl acetate fraction and load it onto a silica gel column. Elute the column with a stepwise gradient of hexane (B92381) and ethyl acetate, followed by ethyl acetate and methanol. Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm, or mass spectrometry for more selective detection.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity in HPLC purification.
improving stability of 16-Keto Aspergillimide in solution
Introduction
Welcome to the technical support center for 16-Keto Aspergillimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Due to the limited publicly available data on this specific compound, this guide leverages established principles of keto-compound chemistry and general best practices for handling sensitive organic molecules.
For the purpose of this guide, we will consider a hypothetical structure for this compound, based on common structural motifs found in metabolites of Aspergillus species, featuring a complex polycyclic system with an imide functional group and a ketone at the 16th position. The stability of the keto group is critical for maintaining the compound's biological activity and ensuring reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, primarily related to its keto-enol tautomerism and susceptibility to degradation. Key factors include:
-
pH: The keto-enol tautomerism can be catalyzed by both acids and bases.[1][2] Extreme pH values can accelerate degradation.
-
Solvent: The polarity and proticity of the solvent can influence the equilibrium between the keto and enol forms.[3]
-
Temperature: Higher temperatures generally increase the rate of degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.
Q2: What is keto-enol tautomerism and how does it relate to the stability of this compound?
A2: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a compound containing a carbonyl group) and an "enol" form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond).[1][2] For this compound, the ketone at the 16th position can potentially interconvert to its enol tautomer. While the keto form is generally more stable for simple ketones, factors like conjugation, hydrogen bonding, and aromaticity can favor the enol form.[1][4] This equilibrium is significant because the two tautomers can have different chemical reactivity, biological activity, and susceptibility to degradation.
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent is critical for maintaining the stability of this compound. Aprotic, polar solvents are often a good starting point. It is advisable to perform a solvent stability study.
| Solvent Category | Recommended | To Use with Caution | Not Recommended |
| Aprotic Polar | Acetonitrile, DMSO, DMF | - | - |
| Protic Polar | Ethanol, Methanol | Water (buffered) | Water (unbuffered) |
| Nonpolar | - | Dichloromethane, Chloroform | Toluene, Hexane |
Q4: How should I store solutions of this compound?
A4: For optimal stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For compounds sensitive to oxidation, it is recommended to degas the solvent and store the solution under an inert atmosphere, such as nitrogen or argon.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Problem 1: Rapid loss of the parent compound peak in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solution | Prepare solutions in a range of buffered pH values (e.g., pH 5, 6, 7, 8) and analyze stability over a short period to determine the optimal pH. |
| High temperature | Ensure solutions are kept on ice or at a controlled low temperature during handling and analysis. |
| Oxidative degradation | Prepare solutions using degassed buffers. Consider adding an antioxidant if it does not interfere with the experiment. Store under an inert gas. |
| Adsorption to container surfaces | Use low-protein-binding tubes and vials. |
Problem 2: Appearance of multiple new peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Forced degradation conditions are too harsh | If conducting a forced degradation study, reduce the concentration of the stress agent (e.g., acid, base, oxidant) or shorten the exposure time. |
| Photodegradation | Protect the sample from light at all stages of the experiment. Analyze a sample that has been kept in the dark as a control. |
| Complex degradation pathway | Use LC-MS/MS to identify the major degradation products and propose a degradation pathway. This can help in understanding the mechanism and finding ways to prevent it. |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a series of solutions by diluting the this compound stock solution into each of the different pH buffers to a final concentration of 100 µM.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial peak area of the parent compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze by HPLC.
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
-
Plot the percentage of the remaining compound against time for each pH to determine the pH at which the compound is most stable.
Data Presentation:
| pH | % Remaining at 1h | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| 3 | 85% | 60% | 40% | 10% |
| 5 | 95% | 88% | 80% | 65% |
| 7 | 98% | 95% | 92% | 88% |
| 9 | 90% | 75% | 55% | 25% |
Visualizations
Caption: Workflow for pH stability assessment of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: 16-Keto Aspergillimide Anthelmintic Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 16-Keto Aspergillimide in anthelmintic assays. Given that this compound is a novel compound, this guide also includes general best practices and troubleshooting strategies applicable to a wide range of anthelmintic screening assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for many anthelmintic drugs?
Most anthelmintic drugs target the neuromuscular system of nematodes, which is critical for their movement, feeding, and reproduction.[1][2] These drugs often act as agonists or antagonists of key receptors for neurotransmitters like acetylcholine (B1216132) and GABA, or they interfere with ion channels, leading to paralysis and eventual death of the worm.[2][3] Given the high conservation of neuromuscular signaling pathways among nematodes, compounds affecting these pathways in a model organism like Caenorhabditis elegans may show broader anthelmintic activity.[1][3]
Q2: What are the most common in vitro assays for screening new anthelmintic compounds?
Several in vitro assays are routinely used to evaluate the potential of new compounds. These include:
-
Adult Motility Assay: Measures the reduction in movement of adult worms after exposure to the test compound.[4]
-
Larval Motility/Inhibition Assays: Assesses the effect of a compound on the motility of larval stages.[5]
-
Egg Hatch Assay (Ovicidal Assay): Determines the ability of a compound to inhibit the hatching of nematode eggs.[4][5]
-
Larval Development and Migration Inhibition Assays: These assays measure the compound's effect on the growth and movement of larval stages, which are crucial for the parasite's life cycle.[4][5]
Q3: Why is C. elegans commonly used as a model organism for anthelmintic drug discovery?
C. elegans is a free-living nematode that shares many biological similarities with parasitic helminths, particularly in its core signaling pathways and locomotory machinery.[3][6] Its use is advantageous due to its short life cycle, ease of cultivation in the lab, and well-characterized genome, which allows for powerful genetic and molecular studies to determine a drug's mechanism of action.[1][7][8] Furthermore, nearly all commercial anthelmintics show activity against C. elegans.[3]
Q4: What are the main challenges in translating in vitro anthelmintic assay results to in vivo efficacy?
Translating in vitro findings to a host environment is a significant hurdle. Many established anthelmintics show no obvious phenotype in vitro because their efficacy can depend on interactions with the host's immune system or other physiological factors.[9] Additionally, issues like drug absorption, distribution, metabolism, and excretion (ADME) in the host are not accounted for in simple in vitro assays.[10] Therefore, in vitro assays are best used as an initial screening tool to identify promising candidates for further in vivo testing.[9]
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Motility Assay Results
Q: We are observing significant variability in worm paralysis/motility scores between replicate wells treated with the same concentration of this compound. What could be the cause?
A: High variability can undermine the reliability of your results. Several factors can contribute to this issue:
-
Inconsistent Parasite Age or Stage: The susceptibility of worms to anthelmintic compounds can differ significantly between larval and adult stages, or even between adults of different ages.
-
Solution: Synchronize the worm population to ensure a consistent developmental stage is used across all wells. For C. elegans, this can be achieved through bleach synchronization to isolate eggs, followed by hatching into a synchronized L1 population.
-
-
Uneven Compound Distribution: If the compound is not fully dissolved or evenly mixed in the assay medium, it can create concentration gradients across the plate.[11]
-
Solution: Ensure this compound is completely solubilized in the solvent (e.g., DMSO) before diluting it into the assay medium. Mix the final solution thoroughly but gently before and during dispensing into the wells.
-
-
Clustering of Worms: Worms may clump together in the well, leading to uneven exposure to the compound and difficulty in accurate scoring.
-
Solution: Ensure worms are evenly suspended before plating. Using a plate shaker for a short period at the start of the assay can help distribute the worms more evenly.
-
-
Inconsistent Scoring: Manual scoring of motility can be subjective.
Issue 2: Low Motility or Poor Health in the Negative Control Group
Q: The worms in our negative control wells (treated with vehicle/solvent only) are showing low motility or appear unhealthy. Why is this happening?
A: A healthy negative control group is essential for a valid assay. Poor health in the control group can be due to several factors:
-
Suboptimal Culture Conditions: The assay medium, temperature, or pH may not be suitable for maintaining worm viability for the duration of the experiment.[11]
-
Solution: Verify that the medium composition, pH, and osmolarity are optimal for your specific nematode species. Ensure the incubator is calibrated and maintains a stable temperature.[11]
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to worms, even at low concentrations.[11]
-
Solution: Determine the maximum tolerated solvent concentration for your worms by running a dose-response curve for the solvent alone. Keep the final solvent concentration in all wells (including controls) consistent and below this toxic threshold, typically ≤1%.
-
-
Mechanical Stress: Excessive pipetting or centrifugation during worm preparation can cause physical damage.
-
Solution: Handle worms gently. Use wide-bore pipette tips and minimize centrifugation steps where possible.
-
-
Starvation: If the assay duration is long, worms may run out of their food source (e.g., E. coli for C. elegans), leading to reduced motility.
-
Solution: Ensure sufficient food is provided in the assay medium for the entire experimental period, unless starvation is an intended part of the assay design.
-
Issue 3: No Dose-Dependent Effect Observed
Q: We are not observing a clear dose-response relationship with this compound; either all worms are paralyzed or none are. What should we do?
A: The absence of a dose-response curve suggests the concentration range you are testing is not appropriate.
-
Concentration Range is Too High or Too Low: You may be testing concentrations that are all above the toxic threshold (EC100) or below the effective concentration (EC0).
-
Solution: Perform a broad range-finding experiment using serial dilutions of this compound over several orders of magnitude (e.g., from 0.01 µM to 100 µM) to identify the dynamic range of the compound. Once this range is identified, you can perform a more detailed dose-response experiment with more concentrations within that range.
-
-
Compound Instability or Precipitation: The compound may be degrading in the assay medium over time or precipitating out of solution at higher concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation. If instability is suspected, you may need to reduce the assay duration or re-evaluate the solvent and medium compatibility.
-
-
Limited Compound Uptake: C. elegans has a protective cuticle that can limit the absorption of some compounds.[10]
-
Solution: If poor uptake is suspected, co-incubation with agents that increase cuticle permeability can be considered, though this may introduce other variables. Alternatively, using worm strains with mutations that compromise the cuticle barrier may enhance sensitivity.[8]
-
Experimental Protocols & Data Presentation
Protocol: General Adult Worm Motility Assay
This protocol provides a general framework for assessing the effect of a test compound on adult nematode motility. It should be optimized for the specific nematode species and laboratory conditions.
-
Parasite Preparation:
-
Culture and synchronize worms to obtain a population of young adults of a consistent age.
-
Wash the worms multiple times with a suitable buffer (e.g., M9 buffer for C. elegans) to remove bacteria and debris.[11]
-
Count the worms and adjust the concentration to approximately 10-20 worms per well in the final assay volume.
-
-
Assay Plate Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations. The final DMSO concentration in the assay should be kept constant and non-toxic (e.g., ≤1%).
-
In a 96-well flat-bottom plate, add the assay medium, the worm suspension, and the test compound dilutions.
-
Include negative controls (medium + worms + vehicle/solvent) and a positive control (a known anthelmintic like levamisole (B84282) or ivermectin).[5]
-
-
Incubation and Scoring:
-
Incubate the plate at the optimal temperature for the nematode species (e.g., 20-25°C for C. elegans).
-
At predetermined time points (e.g., 3, 6, 24, 48 hours), score the motility of the worms in each well under a dissecting microscope.[5][14] A simple scoring system can be used (e.g., 2 = active, 1 = sluggish/uncoordinated, 0 = paralyzed/immobile).
-
To confirm paralysis, gently prod the worms with a platinum wire pick.
-
-
Data Analysis:
-
Calculate the average motility score for each concentration.
-
Normalize the data to the negative control.
-
Plot the normalized motility score against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation: Troubleshooting Checklist & Assay Parameters
The following table summarizes key experimental parameters and potential sources of error.
| Parameter | Recommended Setting | Common Problem | Troubleshooting Action |
| Worm Stage | Synchronized Young Adults | Inconsistent age/stage | Implement strict synchronization protocol. |
| Worm Density | 10-20 worms/well | Overcrowding or too few worms | Optimize and standardize worm count per well. |
| Solvent (DMSO) | ≤1% final concentration | Solvent toxicity in controls | Run a solvent toxicity curve; lower concentration. |
| Positive Control | Levamisole (100 µM) | No effect seen | Prepare fresh drug stock; check worm strain sensitivity. |
| Negative Control | Vehicle (e.g., 1% DMSO) | Low motility/viability | Check media, temperature, pH, and handling procedures.[11] |
| Incubation Time | 3-72 hours | Compound degradation/recovery | Test multiple time points to find optimal window.[5][14] |
| Compound Conc. | Logarithmic dilutions | No dose-response | Perform a wide range-finding experiment. |
| Mixing | Gentle but thorough | Uneven drug distribution | Ensure complete solubilization and mix plate before incubation. |
Visualizations
Experimental Workflow
Caption: General workflow for an in vitro anthelmintic motility assay.
Signaling Pathway
Caption: Hypothetical targeting of a nematode nicotinic acetylcholine receptor.
References
- 1. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuromuscular transmission in nematode parasites and antinematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoaminergic signaling as a target for anthelmintic drug discovery: receptor conservation among the free-living and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. techagro.org [techagro.org]
- 6. The C. elegans Model in Toxicity Testing | FDA [fda.gov]
- 7. Drug Screens using C. elegans as human disease models | Xue Lab | University of Colorado Boulder [colorado.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypic Screening in C. elegans as a Tool for the Discovery of New Geroprotective Drugs [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A novel high throughput assay for anthelmintic drug screening and resistance diagnosis by real-time monitoring of parasite motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. researchgate.net [researchgate.net]
minimizing degradation of 16-Keto Aspergillimide during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 16-Keto Aspergillimide (B10814126) during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is 16-Keto Aspergillimide and why is its stability a concern during extraction?
A1: this compound is a diketopiperazine alkaloid, a secondary metabolite produced by certain species of Aspergillus, such as Aspergillus strain IMI 337664 and Aspergillus japonicus. Like many complex natural products, it can be susceptible to degradation under suboptimal extraction and storage conditions. Factors such as temperature, pH, light, and enzymatic activity can alter its chemical structure, leading to reduced yield and the generation of impurities. Ensuring its stability is critical for accurate quantification and for preserving its biological activity in downstream applications.
Q2: What are the primary factors that can cause the degradation of this compound during extraction?
A2: The primary factors contributing to the degradation of this compound during extraction include:
-
Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.
-
pH: Both acidic and alkaline conditions can potentially cause hydrolysis or rearrangement of the diketopiperazine core and other functional groups.
-
Enzymatic Activity: Residual enzymes from the fungal biomass, such as hydrolases (e.g., lipases, proteases), can remain active in the initial extraction solvent and degrade the target molecule.
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or certain metal ions, can lead to oxidative degradation.
-
Light: Exposure to UV or even ambient light can provide the energy for photochemical degradation reactions.
Q3: What are the recommended storage conditions for this compound, both in solid form and in solution?
A3: Proper storage is crucial to maintain the integrity of this compound. Based on available data for the compound, the following conditions are recommended:
-
Solid (Powder) Form: Store at -20°C for long-term stability, where it can be stable for up to three years.
-
In Solvent: For solutions, storage at -80°C is recommended to maintain stability for up to one year. It is advisable to use amber vials to protect from light and to purge the headspace with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete cell lysis and extraction. | - Ensure thorough grinding of the fungal mycelia, preferably in liquid nitrogen, to maximize surface area for solvent penetration.- Consider using ultrasound-assisted extraction (UAE) to enhance cell wall disruption and solvent penetration without significant heating.[1] |
| Degradation due to high temperature. | - Perform all extraction steps at low temperatures (4°C or on an ice bath).- Use pre-chilled solvents.- If using a rotary evaporator for solvent removal, maintain a low water bath temperature (e.g., <30°C). | |
| Inappropriate solvent selection. | - this compound is soluble in methanol (B129727), ethanol, and DMSO.[2] Methanol and ethyl acetate (B1210297) are commonly used for extracting fungal alkaloids.[3] Optimize the solvent system based on the polarity of your target and co-extractants. | |
| Presence of Multiple Degradation Products in Chromatographic Analysis (e.g., HPLC, LC-MS) | Enzymatic degradation from fungal enzymes. | - Immediately after harvesting, quench the fungal biomass with liquid nitrogen to halt enzymatic activity.- Consider a pre-extraction step with a solvent that denatures proteins, such as acetone (B3395972) or acidified methanol. |
| pH-induced degradation. | - Buffer the extraction solvent to a neutral pH (around 7.0) unless optimization studies indicate otherwise for aspergillimide stability.- Avoid strong acids or bases during the extraction process. | |
| Oxidation during extraction and workup. | - Minimize exposure of the extract to air. Work in a fume hood with a nitrogen stream if possible.- Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[4] | |
| Inconsistent Extraction Yields Between Batches | Variability in fungal culture conditions. | - Standardize fungal growth parameters, including media composition, temperature, pH, and incubation time, as these can affect metabolite production. |
| Inconsistent extraction procedure. | - Follow a standardized and well-documented extraction protocol for all batches.- Ensure consistent solvent-to-biomass ratios and extraction times. | |
| Co-extraction of Interfering Compounds | Non-selective extraction solvent. | - Employ a multi-step extraction or partitioning scheme. For example, an initial extraction with a non-polar solvent like hexane (B92381) can remove lipids before extracting with a more polar solvent for the target compound.- Utilize solid-phase extraction (SPE) to clean up the crude extract and remove interfering substances. |
Experimental Protocols
Protocol 1: Cold Solvent Extraction with Sonication
This protocol is designed to minimize thermal and enzymatic degradation.
-
Harvesting and Quenching: Harvest the fungal mycelia by filtration. Immediately freeze the biomass in liquid nitrogen to quench all metabolic and enzymatic activity.
-
Cell Lysis: Grind the frozen mycelia into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: a. Transfer the powdered mycelia to a pre-chilled flask. b. Add cold methanol (or another appropriate solvent) at a ratio of 10:1 (v/w) solvent to biomass. c. Place the flask in an ultrasonic bath filled with ice-cold water. d. Sonicate for 30 minutes, ensuring the temperature of the solvent does not rise above 10°C.
-
Separation: a. Centrifuge the extract at 4°C and 5000 x g for 15 minutes to pellet the cell debris. b. Decant the supernatant containing the extracted compounds.
-
Solvent Removal: a. Concentrate the supernatant using a rotary evaporator with the water bath temperature set at or below 30°C. b. For final drying, use a stream of nitrogen gas or a lyophilizer.
-
Storage: Store the dried extract at -20°C or colder in an amber vial.
Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
This protocol can be used after the initial extraction to separate compounds based on their polarity.
-
Initial Extraction: Perform the initial extraction as described in Protocol 1 using a broad-spectrum solvent like methanol.
-
Solvent Removal and Resuspension: After evaporating the methanol, resuspend the crude extract in a mixture of water and a non-polar solvent such as ethyl acetate (1:1 v/v).
-
Partitioning: a. Transfer the mixture to a separatory funnel and shake vigorously. b. Allow the layers to separate. The more polar compounds will remain in the aqueous phase, while the less polar compounds, including many alkaloids, will partition into the ethyl acetate layer. c. Collect the ethyl acetate layer.
-
Drying and Concentration: a. Dry the ethyl acetate layer over anhydrous sodium sulfate. b. Filter to remove the sodium sulfate. c. Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure and low temperature.
-
Storage: Store the semi-purified extract at -20°C or colder.
Visualizations
Caption: Workflow for minimizing degradation of this compound during extraction.
Caption: Key factors leading to the degradation of this compound.
References
Technical Support Center: 16-Keto Aspergillimide Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 16-Keto Aspergillimide.
Troubleshooting Inconsistent Bioassay Results
Researchers working with this compound may encounter variability in their experimental outcomes. This guide provides a structured approach to troubleshooting common issues.
Problem: Discrepancy Between In Vitro and In Vivo Activity
A notable characteristic of this compound is its reported bioactivity in in vitro assays, which is not consistently replicated in in vivo models.[1][2][3] This is a primary source of inconsistent results.
Possible Causes:
-
Metabolic Instability: The compound may be rapidly metabolized in vivo into inactive forms.
-
Poor Bioavailability: Issues with absorption, distribution, metabolism, and excretion (ADME) can prevent the compound from reaching its target at a sufficient concentration.
-
Target Engagement: The in vitro target may not be accessible or relevant in a whole-organism setting.
Troubleshooting Steps:
-
Metabolite Analysis:
-
Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions.
-
Perform in vivo pharmacokinetic (PK) studies to identify major metabolites and determine the parent compound's half-life.
-
-
Bioavailability Assessment:
-
Evaluate different formulation and delivery strategies to improve absorption.
-
Conduct permeability assays (e.g., Caco-2) to assess intestinal absorption.
-
-
Target Validation:
-
Confirm target engagement in vivo using techniques such as thermal shift assays or target-specific biomarkers.
-
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is primarily reported as a novel anthelmintic compound.[1][3] It has demonstrated in vitro activity against the L3 larvae of Haemonchus contortus and oral activity against adult Trichostrongylus colubriformis infections in gerbils, though its in vivo efficacy has been questioned.[1][2][3] Some studies on related compounds from Aspergillus species have also explored activities such as promoting neurite outgrowth.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper handling and storage are critical for maintaining the compound's integrity and ensuring reproducible results.
| Condition | Specification |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
| Solubility | Soluble in DMSO (10 mM), ethanol, and methanol (B129727) (1 mg/ml) |
| Appearance | White solid |
| Molecular Formula | C₂₀H₂₇N₃O₄ |
| Molecular Weight | 373.46 g/mol |
Data sourced from multiple suppliers and publications.[1][2]
Q3: Are there known analogs of this compound with different bioactivities?
Yes, the Aspergillus genus is a rich source of diverse bioactive alkaloids.[4] While direct analogs of this compound with systematically varied bioactivities are not extensively documented in the provided search results, numerous other compounds have been isolated from Aspergillus species, exhibiting a wide range of biological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[4] For instance, other metabolites from Aspergillus have shown antiproliferative activity against various cancer cell lines.
Q4: What are the potential molecular targets of this compound?
The specific molecular targets of this compound are not well-defined in the available literature. Given its anthelmintic properties, it likely interacts with a target essential for nematode viability. For other activities, such as potential antifungal effects, it could target novel proteins distinct from those targeted by current antifungal drugs.[5]
Experimental Protocols
General Protocol for In Vitro Anthelmintic Assay (Larval Motility)
This protocol is a generalized procedure based on the described bioassay-guided extraction for this compound.
-
Preparation of Larvae: Collect L3 larvae of the target nematode (e.g., Haemonchus contortus).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Assay Setup:
-
In a 96-well plate, add a known number of larvae to each well containing culture medium.
-
Add the diluted this compound to the treatment wells. Include solvent-only controls and positive controls (e.g., a known anthelmintic drug).
-
-
Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-72 hours).
-
Data Collection: Assess larval motility under a microscope at various time points. Motility can be scored visually or using an automated tracking system.
-
Analysis: Calculate the percentage of non-motile larvae for each concentration and determine the EC₅₀ value.
Visualizations
Caption: A flowchart for troubleshooting inconsistent bioassay results.
Caption: A hypothetical signaling pathway for experimental investigation.
References
- 1. NB-64-25976-1mg | this compound [199784-50-4] Clinisciences [clinisciences.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Aspergillus Strain IMI 337664 Culture: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues that may arise during the cultivation of Aspergillus strain IMI 337664. The guidance provided is based on best practices for Aspergillus species and general fungal culture.
Frequently Asked Questions (FAQs)
Q1: What are the common types of microbial contaminants in Aspergillus cultures?
A1: The most common microbial contaminants are bacteria, yeasts, and other filamentous fungi (molds).[1][2][3]
-
Bacteria: Often appear as slimy colonies or cause a uniform turbidity (cloudiness) in liquid media. Their rapid growth can quickly alter the pH of the medium, often indicated by a color change (e.g., yellowing).[1][2]
-
Yeast: Typically form round or oval budding cells that can be seen under a microscope. In early stages, the medium may remain clear, but it can turn yellowish over time as the yeast population grows.[2]
-
Molds: Fungal cross-contamination often appears as filamentous growth (hyphae) that is distinct from the characteristic morphology of your Aspergillus IMI 337664 culture.[1] Common mold contaminants include Penicillium and Cladosporium.[4]
Q2: How can I visually identify contamination in my culture?
A2: Early detection is crucial. Look for the following signs:
-
Unexpected Media Color Change: A rapid shift in the pH indicator color (e.g., phenol (B47542) red turning yellow) suggests bacterial growth.[1][3]
-
Turbidity in Liquid Cultures: Liquid media that should be clear (apart from your fungal mycelia) becomes uniformly cloudy.[1][3]
-
Unusual Surface Growth: Appearance of colonies with different colors, textures, or growth rates than Aspergillus IMI 337664. Look for slimy patches (bacteria) or fuzzy colonies of a different color (other molds).[3][5]
-
Microscopic Examination: Observe for small, motile rods or cocci (bacteria) or budding oval cells (yeast) among your fungal hyphae.[2]
Q3: What are the primary sources of contamination?
A3: Contamination can arise from several sources, including the environment, equipment, reagents, and the operator.[1]
-
Airborne Spores: The laboratory environment is a major source of fungal and bacterial spores.[3][6]
-
Improper Aseptic Technique: Talking over open containers, incorrect handling of sterile instruments, and inefficient workspace disinfection can introduce contaminants.[1]
-
Contaminated Reagents: Media, water, serum, or other supplements can be contaminated.[1]
-
Equipment: Incubators, biosafety cabinets, and pipettes can harbor microorganisms if not cleaned and sterilized properly.[1]
Q4: Is it possible to salvage a contaminated Aspergillus culture?
A4: For most contamination events, especially heavy ones, it is highly recommended to discard the compromised culture to prevent the spread of contaminants to other experiments.[1][2][5] Attempting to rescue a culture can be time-consuming and often unsuccessful. However, for irreplaceable or valuable cultures with minor contamination, treatment with antibiotics or antifungals can be attempted, though this is not ideal as these agents can affect the physiology of your Aspergillus strain.[2][3]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common contamination problems.
Problem: Persistent Bacterial Contamination
If you repeatedly observe signs of bacterial contamination (e.g., cloudy liquid media, slimy colonies on agar), follow this troubleshooting workflow.
Caption: Workflow for diagnosing and resolving bacterial contamination.
Problem: Fungal Cross-Contamination
Observing mold colonies that are morphologically different from Aspergillus IMI 337664 indicates a fungal cross-contamination event.
-
Immediate Action: Securely seal and discard all contaminated plates or flasks to prevent further spore dispersal.[5]
-
Decontamination: Thoroughly decontaminate the workspace, biosafety cabinet, and incubator. Use a sporicidal agent effective against fungal spores, such as a solution containing bleach or a specialized lab disinfectant. Wipe surfaces meticulously and allow for adequate contact time.
-
Source Investigation:
-
Air Quality: Check the maintenance and certification records for your HEPA filters in the biosafety cabinet. Minimize opening doors and windows in the lab to reduce air turbulence.
-
Operator Technique: Ensure that sterile tools are not exposed to the air unnecessarily and that plates are not left open for extended periods.
-
Spore Stocks: Examine your stock cultures of Aspergillus IMI 337664 for any signs of mixed populations. It may be necessary to re-streak for single colonies to obtain a pure culture.
-
Quantitative Data on Decontamination Methods
The effectiveness of various methods for inactivating Aspergillus spores has been studied. The following table summarizes findings on decontamination efficiency.
| Decontamination Method | Target | Efficacy/Result | Reference |
| Heat Treatment | A. fumigatus spores | Complete eradication after 15 minutes at 220°C. | [7] |
| Boiling (100°C) | A. fumigatus spore suspension | Fully decontaminated the suspension. | [7][8] |
| Microwave Irradiation | A. fumigatus spore suspension | Fully decontaminated the liquid suspension. | [7][8] |
| 70% Ethanol | A. fumigatus on surfaces | Achieved full decontamination of experimentally contaminated surfaces. | [7] |
| Atmospheric Cold Plasma | A. flavus & A. parasiticus on hazelnuts | 4.50 and 4.19 log CFU/g reduction, respectively, after a 5-minute treatment. | [9][10] |
| Freezing (-20°C) | A. fumigatus spores | No significant effect on spore viability. | [7] |
Experimental Protocols
Adhering to strict aseptic protocols during routine procedures is the most effective way to prevent contamination.
Protocol 1: Preparation of a Sterile Spore Suspension
This protocol is adapted from standard methods for Aspergillus species.[11][12][13]
Materials:
-
Mature (sporulating) culture of Aspergillus IMI 337664 on an agar (B569324) plate.
-
Sterile 0.05% Tween 20 in phosphate-buffered saline (PBS-T).
-
Sterile disposable cell scraper or inoculating loop.
-
Sterile 15 mL conical tube.
-
Sterile syringe and 0.22 µm filter.
Procedure:
-
Perform all steps in a certified Class II biosafety cabinet.
-
Pipette 5-10 mL of sterile PBS-T onto the surface of the mature Aspergillus culture plate.
-
Gently scrape the surface with a sterile cell scraper to dislodge the conidia (spores).
-
Aspirate the resulting spore suspension and transfer it to a sterile 15 mL conical tube.
-
Vortex the tube vigorously for 1-2 minutes to break up spore clumps.
-
To remove hyphal fragments, filter the suspension through a sterile syringe filter into a new sterile tube.
-
Perform a spore count using a hemocytometer and adjust the concentration as needed with sterile PBS-T.
-
Store the spore suspension at 4°C.
Caption: Key steps for preparing a sterile fungal spore suspension.
Protocol 2: Inoculation of Liquid and Solid Media
Liquid Culture Inoculation:
-
In a biosafety cabinet, uncap the flask containing sterile liquid medium (e.g., Malt Extract Broth).[11]
-
Flame the neck of the flask before and after inoculation.
-
Using a sterile pipette, add the required volume of the spore suspension to the medium.
-
Immediately recap the flask and seal with sterile tape or cap.
-
Incubate under appropriate conditions (e.g., 35°C with shaking at 250 rpm).[11]
Solid Media Inoculation (Streaking for Single Colonies):
-
In a biosafety cabinet, obtain a sterile inoculating loop.
-
Dip the loop into the spore suspension.
-
Gently streak the loop across a small section of the agar surface.
-
Sterilize the loop in a flame and allow it to cool.
-
Drag the loop from the initial streak into a new section of the plate to dilute the spores.
-
Repeat the sterilization and streaking process for a third and fourth time to ensure single colony isolation.
-
Seal the plate with paraffin (B1166041) film and incubate inverted.
Relevant Biological Pathway
Understanding how Aspergillus responds to environmental stress can provide context for its growth and survival. The diagram below illustrates a generalized high-osmolarity glycerol (B35011) (HOG) signaling pathway, a conserved stress response pathway in fungi like Aspergillus. Loss-of-function in components of this pathway, such as the SskA sensor, can alter germination rates in response to environmental cues.[14]
Caption: Simplified diagram of a fungal stress signaling pathway.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. akadeum.com [akadeum.com]
- 4. rapidmicrobio.com [rapidmicrobio.com]
- 5. youtube.com [youtube.com]
- 6. Understanding Aspergillus: A comprehensive guide to common species and health impacts [sysco-env.co.uk]
- 7. ashpublications.org [ashpublications.org]
- 8. Experimental assessment of disinfection procedures for eradication of Aspergillus fumigatus in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.wiki [static.igem.wiki]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. High‐Throughput Culture and DNA Isolation Methods for Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 16-Keto Aspergillimide Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of 16-Keto Aspergillimide from Aspergillus sclerotiorum.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of scaling up this compound production.
Problem 1: Low or No Production of this compound in Lab-Scale Fermentation
Question: We have successfully cultured Aspergillus sclerotiorum, but our HPLC-MS/MS analysis shows very low or no detectable levels of this compound. What are the potential causes and how can we troubleshoot this?
Answer: Low or no production at the lab scale is a common issue and can often be attributed to suboptimal culture conditions or issues with the fungal strain itself. Here are the primary areas to investigate:
1. Culture Medium Composition: The composition of the fermentation medium is critical for the induction of secondary metabolite biosynthesis.
-
Solution: Review and optimize your medium composition. While a specific medium for this compound is not extensively published, a good starting point for Aspergillus sclerotiorum is a medium rich in complex carbohydrates and organic nitrogen sources. Consider the following adjustments:
-
Carbon Source: Soluble starch has been shown to be effective for secondary metabolite production in A. sclerotiorum[1][2]. Experiment with concentrations in the range of 4-8% (w/v).
-
Nitrogen Source: Organic nitrogen sources like yeast extract, pharmamedia, or polypeptone are often superior to inorganic sources for inducing secondary metabolism[1][2]. Try supplementing your medium with yeast extract at 0.5-1.0% (w/v).
-
Phosphate (B84403) and Trace Metals: Ensure the presence of essential minerals. Sodium phosphate (Na₂HPO₄) has been reported to enhance the production of other secondary metabolites in A. sclerotiorum[1][2]. The addition of a trace metal solution is also recommended.
-
2. Fermentation Parameters: The physical environment of the fermentation plays a crucial role in fungal growth and secondary metabolite production.
-
Solution: Systematically optimize the following parameters:
-
pH: The optimal pH for secondary metabolite production can be strain-specific. Start with a pH of 6.0 and test a range from 5.0 to 7.0.
-
Temperature: Aspergillus species typically have an optimal growth temperature between 25-30°C.
-
Aeration and Agitation: Adequate oxygen supply is crucial for aerobic fungi. In shake flask cultures, ensure vigorous shaking (200-250 rpm). For bioreactors, start with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and an agitation speed that ensures good mixing without causing excessive shear stress.
-
3. Inoculum Quality and Age: The quality and age of the inoculum can significantly impact the fermentation outcome.
-
Solution: Use a fresh and viable spore suspension or mycelial culture for inoculation. Ensure that the inoculum is in the exponential growth phase.
Experimental Protocol: Lab-Scale Fermentation of Aspergillus sclerotiorum
-
Inoculum Preparation:
-
Grow Aspergillus sclerotiorum on Potato Dextrose Agar (B569324) (PDA) plates at 28°C for 7-10 days until sporulation is observed.
-
Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁶ spores/mL.
-
-
Fermentation:
-
Prepare the production medium (e.g., 8% soluble starch, 0.6% yeast extract, 0.3% Na₂HPO₄) and dispense 100 mL into 500 mL Erlenmeyer flasks.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate at 28°C with shaking at 220 rpm for 10-14 days.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 48 hours) to monitor growth and product formation.
-
Extract the culture broth and mycelium for analysis by HPLC-MS/MS.
-
Problem 2: Decreased Yield of this compound During Scale-Up
Question: We have a successful lab-scale protocol for this compound production, but the yield per volume has significantly dropped after scaling up to a 10L bioreactor. What could be the reasons for this, and how can we address it?
Answer: A drop in productivity upon scaling up is a frequent challenge in fermentation processes. This is often due to difficulties in replicating the optimal environmental conditions of the smaller scale in a larger vessel.
1. Inadequate Oxygen Transfer: Oxygen availability is often a limiting factor in large-scale fermentations due to the lower surface area-to-volume ratio.
-
Solution: The oxygen transfer rate (OTR) is a critical parameter to maintain during scale-up.
-
Increase Agitation and Aeration: Gradually increase the agitation speed and aeration rate in the bioreactor to improve oxygen dissolution. Be mindful of potential shear stress on the mycelia at very high agitation speeds.
-
Oxygen-Enriched Air: If increasing agitation and aeration is not sufficient, consider using oxygen-enriched air to increase the driving force for oxygen transfer.
-
2. Poor Mixing and Heterogeneity: In larger bioreactors, it is more challenging to maintain a homogeneous environment. Gradients of nutrients, pH, and dissolved oxygen can form, leading to suboptimal conditions for a portion of the microbial population.
-
Solution:
-
Impeller Design and Configuration: Ensure that the impeller design and placement are suitable for viscous fungal fermentations. Multiple impellers may be necessary in taller bioreactors to ensure proper mixing throughout the vessel.
-
Baffles: The presence of baffles is crucial to prevent vortexing and improve mixing efficiency.
-
3. Substrate Limitation or Inhibition: The feeding strategy may need to be adjusted for larger volumes.
-
Solution: Implement a fed-batch strategy. After an initial batch phase to allow for biomass accumulation, continuously or intermittently feed a concentrated solution of the primary carbon and nitrogen sources to maintain optimal concentrations and avoid both limitation and substrate inhibition.
Experimental Protocol: Fed-Batch Fermentation in a 10L Bioreactor
-
Bioreactor Preparation:
-
Prepare and sterilize the 10L bioreactor containing 6L of the optimized production medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
-
Inoculation:
-
Inoculate the bioreactor with a 5-10% (v/v) seed culture of Aspergillus sclerotiorum grown in the same medium.
-
-
Batch Phase:
-
Run the fermentation in batch mode at 28°C, with an initial pH of 6.0 (controlled with NaOH and HCl), an aeration rate of 1 vvm, and an agitation speed of 200-300 rpm.
-
Monitor cell growth, substrate consumption, and product formation.
-
-
Fed-Batch Phase:
-
Once the primary carbon source (e.g., soluble starch) concentration drops to a predetermined level, initiate the feed.
-
The feed solution should be a concentrated mixture of the carbon and nitrogen sources (e.g., 50% soluble starch and 10% yeast extract).
-
The feed rate should be adjusted to maintain the substrate concentration at a low but non-limiting level.
-
-
Monitoring and Control:
-
Continuously monitor and control pH, temperature, and dissolved oxygen.
-
Take regular samples for offline analysis of biomass, substrate, and this compound concentration.
-
Problem 3: Difficulty in Extracting and Purifying this compound
Question: We are having trouble efficiently extracting this compound from the fermentation broth and are getting a complex mixture of compounds. What is an effective extraction and purification strategy?
Answer: The choice of extraction solvent and purification method is crucial for obtaining a high yield and purity of the target compound.
1. Inefficient Extraction: The polarity of the extraction solvent must be appropriate for this compound.
-
Solution: this compound is a polyketide, and these compounds are often effectively extracted with moderately polar organic solvents.
-
Solvent Selection: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting polyketides from fungal cultures[3][4]. Other options include dichloromethane (B109758) and chloroform.
-
Extraction from Broth and Mycelia: It is important to extract both the culture filtrate and the mycelia, as the compound may be present in both fractions. The mycelia can be homogenized in the solvent to ensure efficient extraction.
-
2. Complex Crude Extract: The initial extract will likely contain a mixture of other secondary metabolites.
-
Solution: A multi-step chromatographic purification is necessary.
-
Initial Fractionation: Use silica (B1680970) gel column chromatography with a step gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the crude extract into fractions of decreasing polarity.
-
Further Purification: The fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Experimental Protocol: Extraction and Purification of this compound
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Homogenize the mycelia in ethyl acetate and extract three times.
-
Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.
-
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto a silica gel column.
-
Elute the column with a stepwise gradient of hexane-ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.) followed by ethyl acetate-methanol.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC-MS/MS to identify the fractions containing this compound.
-
-
Preparative HPLC:
-
Pool the enriched fractions and concentrate them.
-
Purify the target compound using a preparative HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water-acetonitrile or water-methanol with 0.1% formic acid).
-
Data Presentation
Table 1: Effect of Carbon Source on this compound Production (Hypothetical Data)
| Carbon Source (4% w/v) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 15.2 | 12.5 |
| Sucrose | 14.8 | 18.3 |
| Soluble Starch | 12.5 | 45.7 |
| Maltose | 13.1 | 33.2 |
Table 2: Influence of Aeration and Agitation on this compound Yield in a 10L Bioreactor (Hypothetical Data)
| Aeration (vvm) | Agitation (rpm) | Biomass (g/L) | This compound Titer (mg/L) |
| 0.5 | 200 | 18.5 | 85.4 |
| 1.0 | 200 | 20.1 | 112.8 |
| 1.0 | 300 | 22.3 | 155.2 |
| 1.5 | 300 | 22.8 | 160.1 |
| 1.5 | 400 | 21.5 | 148.9 (Shear stress observed) |
Mandatory Visualization
Caption: Experimental workflow for the production and purification of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical timeline for a lab-scale fermentation to produce this compound?
A1: A typical lab-scale fermentation of Aspergillus sclerotiorum for secondary metabolite production can take between 10 to 14 days. This includes the time for the fungus to reach sufficient biomass and for the induction and accumulation of this compound.
Q2: How can I quantify the concentration of this compound in my samples?
A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for accurate quantification. You will need a purified standard of this compound to create a calibration curve. A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) containing a small amount of formic acid to improve ionization.
Q3: Is it better to use a solid-state or submerged fermentation for this compound production?
A3: While solid-state fermentation can be effective for some fungal secondary metabolites, submerged fermentation is generally preferred for large-scale production due to better control over process parameters such as pH, temperature, and dissolved oxygen, which is crucial for consistent and high yields.
Q4: What are the key considerations for ensuring the genetic stability of the Aspergillus sclerotiorum strain for consistent production?
A4: To ensure consistent production, it is important to properly maintain your fungal strain. This includes:
-
Cryopreservation: Store spore suspensions or mycelial plugs in glycerol (B35011) at -80°C for long-term storage.
-
Limited Subculturing: Avoid excessive subculturing on agar plates, as this can lead to strain degeneration and loss of productivity.
-
Regular Productivity Checks: Periodically test your working cultures for their ability to produce this compound to ensure that the strain has not lost its production capabilities.
Q5: Are there any known signaling pathways that regulate the biosynthesis of aspergillimides?
A5: The specific signaling pathways that regulate the biosynthesis of this compound in Aspergillus sclerotiorum have not been fully elucidated in publicly available literature. However, the production of secondary metabolites in Aspergillus species is generally controlled by complex regulatory networks that respond to environmental cues such as nutrient availability, pH, and temperature. These networks often involve global regulators (e.g., LaeA) and pathway-specific transcription factors located within the biosynthetic gene cluster.
References
Technical Support Center: Refining Analytical Detection of 16-Keto Aspergillimide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 16-Keto Aspergillimide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
This compound is a secondary metabolite produced by some species of the fungus Aspergillus. As with other mycotoxins, its detection and quantification are crucial in food safety, agricultural research, and drug development to assess potential toxicity and contamination.
Q2: What is the recommended analytical technique for the detection of this compound?
Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the sensitive and selective detection of this compound. This technique allows for accurate quantification even in complex matrices.
Q3: What are the key instrument parameters for UHPLC-MS/MS analysis of this compound?
For positive electrospray ionization (ESI+), the precursor ion ([M+H]+) for this compound is m/z 374. Key product ions for quantification and qualification are typically m/z 313 and m/z 315.
Q4: How should I prepare my samples for analysis?
A common and effective method involves extraction with an acidified acetonitrile/water mixture (e.g., 79:20:1, v/v/v, acetonitrile/water/acetic acid). The raw extract is then diluted before injection into the UHPLC-MS/MS system.
Q5: Are there any known stability issues with this compound?
While specific stability data for this compound is not extensively documented, it is good practice to handle standards and samples with care. It is recommended to store stock solutions in a dark environment at low temperatures (-20°C) and to minimize the time samples are left at room temperature before analysis to prevent potential degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the UHPLC-MS/MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Incorrect MS/MS transition parameters. | Verify the precursor ion (m/z 374) and product ions (m/z 313, 315) are correctly entered in the instrument method. |
| Poor ionization efficiency. | Optimize the electrospray ionization source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., acidified to promote protonation). | |
| Analyte degradation. | Prepare fresh standards and samples. Ensure proper storage conditions. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is suitable for the analyte and the column chemistry. | |
| Sample solvent mismatch with the mobile phase. | Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase. | |
| Inconsistent Retention Times | Fluctuations in pump flow rate. | Check for leaks in the HPLC system and ensure the pump is properly primed and functioning. |
| Inadequate column equilibration. | Increase the column equilibration time between injections. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing if using a gradient. | |
| High Background Noise or Matrix Effects | Contaminated mobile phase or sample. | Use high-purity solvents and filter all samples and mobile phases. |
| Ion suppression or enhancement from the sample matrix. | Implement a sample clean-up step (e.g., solid-phase extraction) or use matrix-matched calibration standards. | |
| Carryover in Blank Injections | Contamination of the injector or sample loop. | Clean the injection port and sample loop with a strong solvent. |
| Adsorption of the analyte to system components. | Include a wash step with a strong organic solvent in the injection sequence. |
Quantitative Data
The following table summarizes typical performance characteristics for the analysis of mycotoxins using a validated UHPLC-MS/MS method that includes this compound. Please note that specific quantitative data for this compound is not extensively available, and the presented values are based on a multi-analyte method.
| Parameter | Value Range | Reference |
| Limit of Quantification (LOQ) | 0.04 - 500 µg/kg (for a range of 65 mycotoxins) | |
| Apparent Recovery | 80 - 120% (for approximately half of the analyte-matrix combinations) | |
| Repeatability (RSD) | < 10% (for the majority of analytes) |
Note: These values are indicative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
UHPLC-MS/MS Method for the Determination of this compound
This protocol is based on a validated method for the analysis of multiple mycotoxins.
1. Sample Extraction a. Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) tube. b. Add 20 mL of extraction solvent (acetonitrile/water/acetic acid, 79:20:1, v/v/v). c. Shake vigorously for 90 minutes at room temperature. d. Centrifuge the extract at 4000 rpm for 10 minutes.
2. Sample Dilution a. Transfer an aliquot of the supernatant to an HPLC vial. b. Dilute the extract 1:1 with a dilution solvent (acetonitrile/water/acetic acid, 20:79:1, v/v/v).
3. UHPLC Conditions
-
Column: C18 reversed-phase column (e.g., 1.8 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) and 1% acetic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 1% acetic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]+): m/z 374.
-
Product Ions: m/z 313 (quantifier), m/z 315 (qualifier).
-
Collision Energy: Optimize for the specific instrument to achieve maximum signal intensity for the product ions.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in MS/MS.
Caption: General regulation of secondary metabolite biosynthesis in Aspergillus.
Validation & Comparative
Navigating the Maze of Resistance: A Comparative Guide to 16-Keto Aspergillimide
An Important Clarification on the Biological Activity of 16-Keto Aspergillimide (B10814126)
Initial investigations into 16-Keto Aspergillimide (also known as SB202327) for the purpose of this guide have revealed a critical finding that reshapes the context of cross-resistance studies. Contrary to the initial premise of investigating it as an antifungal agent, the available scientific literature categorizes this compound and the broader "aspergillimide" class of compounds as anthelmintics , agents that combat helminth parasites (worms). This guide will, therefore, focus on the available data regarding its activity and potential for resistance in the context of its established anthelmintic properties.
While the user's interest was in antifungal cross-resistance, this guide will provide a comprehensive overview of this compound's known biological effects, its likely mechanism of action based on structurally related compounds, and a proposed framework for conducting cross-resistance studies within the field of parasitology. This will offer valuable insights for researchers and drug development professionals, albeit in a different therapeutic area than initially requested.
Unveiling the Anthelmintic Potential of Aspergillimides
This compound belongs to a novel class of anthelmintics isolated from the Aspergillus strain IMI 337664. These compounds are structurally related to the paraherquamides, a more extensively studied class of anthelmintics. The primary interest in these compounds stems from their potential to combat parasitic nematode infections, a significant challenge in both human and veterinary medicine, especially with the rise of resistance to existing drug classes.[1]
Proposed Mechanism of Action: Insights from Paraherquamide Studies
Direct, detailed mechanistic studies on this compound are limited. However, significant insights can be drawn from its structural relatives, the paraherquamides. Paraherquamide and its derivatives have been shown to act as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes.[1][2][3][4] Specifically, they appear to selectively target L-type (levamisole-sensitive) nAChRs, leading to flaccid paralysis in the worms.[3] This mode of action is distinct from other major classes of anthelmintics, making compounds like the aspergillimides and paraherquamides promising candidates for overcoming existing resistance.[1]
The diagram below illustrates the proposed signaling pathway at the neuromuscular junction of a nematode, highlighting the antagonistic action of paraherquamide-like compounds.
Cross-Resistance Studies: A Hypothetical Framework
Currently, there is a lack of published cross-resistance studies specifically for this compound. However, based on standard methodologies in parasitology, a comparative guide for such a study can be proposed. The primary goal would be to determine if resistance to this compound confers resistance to other classes of anthelmintics.
Experimental Protocols
1. Development of a Resistant Nematode Strain:
-
Objective: To select for a nematode population with reduced susceptibility to this compound.
-
Method:
-
Maintain a susceptible laboratory strain of a model nematode (e.g., Caenorhabditis elegans or a parasitic species like Haemonchus contortus).
-
Expose the nematode population to sub-lethal concentrations of this compound over multiple generations.
-
Gradually increase the concentration of the compound as tolerance develops.
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Periodically conduct dose-response assays to quantify the level of resistance compared to the original susceptible strain.
-
2. In Vitro Dose-Response Assays:
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound and other anthelmintics against susceptible and resistant nematode strains.
-
Method (Larval Paralysis/Motility Assay):
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Hatch nematode eggs and culture larvae to the desired stage (e.g., L3 for parasitic nematodes).
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Prepare serial dilutions of this compound and other test anthelmintics (e.g., levamisole, ivermectin, albendazole) in a suitable buffer or culture medium in 96-well plates.
-
Add a standardized number of larvae to each well.
-
Incubate under controlled conditions for a defined period (e.g., 24-48 hours).
-
Assess larval motility under a microscope. Larvae that are non-motile are considered affected.
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Calculate EC50 values using appropriate statistical software.
-
Data Presentation
The quantitative data from the dose-response assays should be summarized in a clear and structured table to facilitate comparison.
Table 1: Comparative in vitro efficacy of anthelmintics against susceptible and this compound-resistant nematode strains.
| Compound | Class | Susceptible Strain EC50 (µM) | Resistant Strain EC50 (µM) | Resistance Factor (RF) |
| This compound | Aspergillimide | [Hypothetical Value] | [Hypothetical Value] | [Resistant EC50 / Susceptible EC50] |
| Levamisole | Imidazothiazole | [Hypothetical Value] | [Hypothetical Value] | [Resistant EC50 / Susceptible EC50] |
| Ivermectin | Macrocyclic Lactone | [Hypothetical Value] | [Hypothetical Value] | [Resistant EC50 / Susceptible EC50] |
| Albendazole | Benzimidazole | [Hypothetical Value] | [Hypothetical Value] | [Resistant EC50 / Susceptible EC50] |
Resistance Factor (RF) = EC50 of the resistant strain / EC50 of the susceptible strain. An RF > 1 indicates reduced susceptibility. A significant RF for another compound would suggest cross-resistance.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the logical flow of a cross-resistance study for an anthelmintic compound.
Conclusion
While this compound is not an antifungal agent, its role as a potential anthelmintic with a novel mechanism of action makes it a compound of significant interest. Understanding its potential for resistance and cross-resistance is crucial for its future development. The experimental framework provided here offers a roadmap for researchers to investigate these critical parameters. As new data emerges, a clearer picture of the utility and limitations of the aspergillimide class will undoubtedly come into focus, guiding the development of the next generation of anthelmintics.
References
- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies | PLOS One [journals.plos.org]
- 2. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determinants of Subtype-Selectivity of the Anthelmintic Paraherquamide A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of Aspergillimide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of aspergillimide (B10814126) derivatives based on available experimental data. Aspergillimides are a class of fungal secondary metabolites primarily known for their anthelmintic properties, though recent studies have begun to explore the cytotoxic potential of related compounds.
Overview of Aspergillimide Derivatives
Aspergillimides are a novel class of anthelmintics isolated from the Aspergillus strain IMI 337664.[1] Structurally, they are related to paraherquamides but possess a distinct C8-keto group.[1] The primary described derivatives are aspergillimide (also known as VM55598 or asperparaline A) and 16-keto aspergillimide.[1] Research into the broader therapeutic applications of this class of compounds is ongoing, with some related molecules showing promise in oncology.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data available on the biological efficacy of aspergillimide and related compounds.
| Compound | Organism/Cell Line | Activity Type | Efficacy Metric | Value | Reference |
| Aspergillimide | Trichostrongylus colubriformis (in gerbils) | Anthelmintic | Oral Efficacy | 98% reduction in worm burden at 10 mg/kg | [1] |
| This compound | Trichostrongylus colubriformis (in gerbils) | Anthelmintic | Oral Efficacy | 90% reduction in worm burden at 10 mg/kg | [1] |
| Roseopurpurin S8 | MCF-7 (Human breast adenocarcinoma) | Cytotoxic | IC50 | 25.57 µM | [2] |
| Roseopurpurin S8 | SNK-6 (Human natural killer cell line) | Cytotoxic | IC50 | 3.52 µM | [2] |
*Roseopurpurin S8 is an analogue of a compound co-isolated with aspergillimide and provides an indication of potential cytotoxic activity within this broader chemical family.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anthelmintic Activity Assay (In Vivo)
The in vivo anthelmintic efficacy of aspergillimide and this compound was determined using a gerbil model infected with the nematode Trichostrongylus colubriformis.
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Animal Model: Male gerbils (40-50g) were used.
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Infection: Gerbils were orally infected with approximately 1000 third-stage infective larvae of T. colubriformis.
-
Treatment: Seven days post-infection, a single oral dose of the test compound (e.g., 10 mg/kg) was administered.
-
Endpoint: Four days after treatment, the gerbils were euthanized, and the small intestines were removed. The number of adult worms in the intestines was counted.
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Efficacy Calculation: The percentage reduction in worm burden was calculated by comparing the mean number of worms in the treated group to that in an untreated control group.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of roseopurpurin S8 was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (MCF-7 and SNK-6) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
Logical Workflow for Efficacy Screening of Aspergillimide Derivatives
Caption: Workflow for discovery and evaluation of aspergillimide derivatives.
Postulated Signaling Pathway for Aspergillimide's Paralytic Action
Caption: Aspergillimide as a nicotinic acetylcholine receptor antagonist.
References
Confirming the Molecular Target of 16-Keto Aspergillimide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 16-Keto Aspergillimide (B10814126) and its likely molecular target, the nicotinic acetylcholine (B1216132) receptor (nAChR) in nematodes. Due to the structural similarity of 16-Keto Aspergillimide to the paraherquamide (B22789) class of anthelmintics, it is strongly suggested that it shares the same mechanism of action. Paraherquamides are known to be antagonists of nematode nAChRs, leading to flaccid paralysis and expulsion of the parasites.[1][2][3] This guide presents the available evidence, proposes experimental protocols to definitively confirm the molecular target of this compound, and compares its potential activity with known nAChR antagonists.
Postulated Mechanism of Action of this compound
This compound is a member of the aspergillimide class of compounds, which are structurally related to the paraherquamides.[1] The established molecular target of paraherquamides is the nematode nicotinic acetylcholine receptor (nAChR). It is therefore hypothesized that this compound also acts as an antagonist at these receptors.
The proposed signaling pathway is as follows:
References
- 1. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Intestinal Muscle Contraction by Interleukin-9 (IL-9) or IL-9 Neutralization: Correlation with Worm Expulsion in Murine Nematode Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the muscarinic agonist, 5-methylfurmethiodide, on contraction and electrophysiology of Ascaris suum muscle - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 16-Keto Aspergillimide Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of 16-Keto Aspergillimide (B10814126) with related anthelmintic compounds. Due to the limited publicly available data on 16-Keto Aspergillimide, this document focuses on a qualitative comparison with its structural analog, paraherquamide (B22789), and outlines the experimental protocols necessary for independent verification.
Introduction to this compound
Comparative Bioactivity
A direct quantitative comparison of this compound with other anthelmintics is challenging due to the absence of published dose-response data. However, a qualitative comparison with the well-studied paraherquamide family of compounds provides valuable insights into its potential efficacy and mechanism of action.
Table 1: Comparison of this compound and Paraherquamide Bioactivity
| Feature | This compound | Paraherquamide |
| Reported Bioactivity | In vitro activity against Haemonchus contortus L3 larvae.[1] | Broad-spectrum activity against various gastrointestinal nematodes, including Trichostrongylus colubriformis and Haemonchus contortus. |
| Reported In Vivo Efficacy | Not active in vivo in gerbils infected with Trichostrongylus colubriformis.[1] | Effective against Trichostrongylus colubriformis in gerbils. |
| Mechanism of Action | Presumed to be similar to paraherquamides. | Antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes, leading to paralysis. |
| Quantitative Data (Publicly Available) | None | IC50 and EC50 values are available for various nematode species. |
Experimental Protocols for Bioactivity Verification
To facilitate independent verification of this compound's bioactivity, a detailed protocol for an in vitro larval motility assay is provided below. This protocol is based on established methods for assessing the anthelmintic activity of compounds against nematode larvae such as Trichostrongylus colubriformis or Haemonchus contortus.
In Vitro Larval Motility Inhibition Assay
This assay determines the ability of a compound to inhibit the motility of third-stage (L3) nematode larvae.
Materials:
-
This compound
-
Third-stage (L3) larvae of Trichostrongylus colubriformis or Haemonchus contortus
-
Phosphate Buffered Saline (PBS)
-
96-well microtiter plates
-
Microscope
-
Incubator
Procedure:
-
Larval Preparation: Obtain L3 larvae from fecal cultures and wash them thoroughly with PBS to remove any contaminants.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in PBS to achieve the desired test concentrations.
-
Assay Setup:
-
Pipette a known number of L3 larvae (approximately 50-100) suspended in PBS into each well of a 96-well plate.
-
Add the different concentrations of this compound to the wells.
-
Include positive control wells (a known anthelmintic like levamisole) and negative control wells (PBS with the solvent used for the test compound).
-
-
Incubation: Incubate the plate at 25-27°C for 24-48 hours.
-
Motility Assessment:
-
Following incubation, visually assess the motility of the larvae in each well under a microscope.
-
Larvae are considered motile if they exhibit vigorous, wave-like movements. Larvae that are straight and non-motile are considered inhibited.
-
The percentage of inhibition is calculated for each concentration compared to the negative control.
-
-
Data Analysis: Determine the IC50 (the concentration of the compound that inhibits the motility of 50% of the larvae) by plotting the percentage of inhibition against the compound concentration.
Visualizing Workflows and Mechanisms
To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for the in vitro larval motility inhibition assay.
Caption: Proposed mechanism of action for this compound.
References
A Comparative Safety Analysis of 16-Keto Aspergillimide and Other Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anthelmintic agents with improved efficacy and safety profiles is a continuous endeavor in parasitology. This guide provides a comparative overview of the safety profile of 16-Keto Aspergillimide, a metabolite isolated from an Aspergillus species, against established anthelmintic drugs. Due to the limited publicly available preclinical safety data for this compound, this comparison juxtaposes the known safety parameters of widely used anthelmintics with a discussion on the potential toxicological considerations for a compound of this class.
Quantitative Safety and Side Effect Comparison
The following table summarizes the available acute toxicity data (LD50) and common side effects of several widely used anthelmintic drugs. It is crucial to note that specific LD50 values for this compound are not currently available in the public domain.
| Anthelmintic Agent | Chemical Class | LD50 (Oral, Rat) | Common Side Effects |
| This compound | Aspergillimide | Data not available | Data not available |
| Ivermectin | Avermectin | ~25 mg/kg (in mice) | Fever, itching, skin rash, headache, dizziness, diarrhea.[1][2] |
| Praziquantel | Isoquinoline | 2000-2976 mg/kg[3] | Dizziness, headache, nausea, abdominal pain, drowsiness.[4][5][6][7] |
| Mebendazole | Benzimidazole | >300 - 2000 mg/kg[8] | Abdominal pain, diarrhea, nausea, vomiting, headache.[8][9][10][11] |
| Albendazole | Benzimidazole | Data not available | Headache, nausea, vomiting, abdominal pain, temporary hair loss.[12][13][14][15][16] |
Safety Profile of this compound: A Qualitative Assessment
This compound is a novel anthelmintic metabolite produced by an Aspergillus species.[17] While this novelty is promising from a drug discovery perspective, the lack of specific toxicological data necessitates a cautious approach to its safety assessment. Compounds derived from fungi, particularly Aspergillus species, can exhibit a wide range of biological activities and toxicities. Some metabolites from Aspergillus are known to be mycotoxins with significant health risks, including nephrotoxicity, carcinogenicity, and neurotoxicity.[18][19]
The anthelmintic activity of this compound has been observed in vitro; however, in vivo efficacy was not demonstrated in the initial studies.[20][21][22] This discrepancy could be due to various factors, including metabolism, bioavailability, or potential host toxicity that limits the achievable therapeutic concentrations. Further preclinical toxicology studies are essential to determine the safety profile of this compound and its potential as a therapeutic agent.
Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination)
A standardized protocol for determining the median lethal dose (LD50) of a test compound is crucial for assessing its acute toxicity. The following is a generalized methodology based on established guidelines.
Objective: To determine the single-dose oral toxicity (LD50) of a compound in a rodent model.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., corn oil, distilled water with 0.5% carboxymethylcellulose)
-
Healthy, young adult laboratory rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females.
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.
-
Dose Preparation: The test compound is formulated in the appropriate vehicle to the desired concentrations.
-
Dosing: A single dose of the test compound is administered to the animals by oral gavage. A control group receives the vehicle only. A series of dose groups are used with a sufficient number of animals per group (typically 5 males and 5 females).
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as the probit analysis.
In Vitro Anthelmintic Assay: Larval Motility Assay
This assay is a common method to screen for the direct effects of a compound on the viability of parasitic nematode larvae.
Objective: To assess the in vitro anthelmintic activity of a test compound by observing its effect on the motility of third-stage (L3) nematode larvae.
Materials:
-
Test compound (e.g., this compound)
-
Solvent for the compound (e.g., DMSO)
-
Culture medium (e.g., RPMI-1640)
-
Third-stage (L3) larvae of a target nematode (e.g., Haemonchus contortus)
-
96-well microtiter plates
-
Microscope
Procedure:
-
Larval Preparation: L3 larvae are washed and suspended in the culture medium.
-
Compound Preparation: The test compound is serially diluted in the culture medium to achieve a range of concentrations. A solvent control is also prepared.
-
Incubation: A fixed number of larvae are added to each well of the microtiter plate, followed by the addition of the test compound at different concentrations.
-
Motility Assessment: The plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24, 48, and 72 hours). Larval motility is observed under a microscope at each time point. Larvae are considered dead or non-motile if they do not move upon gentle probing.
-
Data Analysis: The percentage of larval mortality is calculated for each concentration. The EC50 (effective concentration to kill 50% of the larvae) can be determined by plotting the percentage of mortality against the log of the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the drug development and evaluation process, the following diagrams are provided.
Caption: Generalized workflow for anthelmintic drug discovery and safety evaluation.
Caption: Simplified signaling pathway for Ivermectin's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ivermectin | Toxicology Section [acep.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Praziquantel - Wikipedia [en.wikipedia.org]
- 5. Praziquantel - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Praziquantel (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. Praziquantel (Biltricide): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mebendazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. vinmec.com [vinmec.com]
- 12. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Albenza (Albendazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. drugs.com [drugs.com]
- 17. Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Toxicological and Medical Aspects of Aspergillus-Derived Mycotoxins Entering the Feed and Food Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. biolinks.co.jp [biolinks.co.jp]
- 22. NB-64-25976-1mg | this compound [199784-50-4] Clinisciences [clinisciences.com]
Analysis of Synergistic Effects of 16-Keto Aspergillimide with Other Drugs: A Methodological Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the topic of the synergistic effects of 16-Keto Aspergillimide with other drugs. Following a comprehensive review of the current scientific literature, it has been determined that there are no published studies containing experimental data on the synergistic or combination effects of this compound with any other therapeutic agents.
This compound is a novel anthelmintic metabolite isolated from an Aspergillus species. Its primary described biological activity is as an anthelmintic agent. However, research into its potential synergistic interactions with other drugs has not yet been reported in publicly accessible scientific literature.
In the absence of specific data for this compound, this guide will provide a framework for understanding and evaluating potential drug synergies. It will detail the principles of drug synergy, a common experimental protocol for assessing these interactions, and a generalized workflow for such a study.
Principles of Anthelmintic Drug Synergy
The combination of therapeutic agents is a widely used strategy in medicine to enhance efficacy, reduce dosages and associated toxicity, and overcome or delay the development of drug resistance. In the context of anthelmintic drugs, combination therapy is employed for several key reasons:
-
Broadening the Spectrum of Activity: Combining drugs with different mechanisms of action can be more effective against a wider range of parasites. For example, the combination of ivermectin (a nematicidal) and praziquantel (B144689) (a taeniacide) is used for broad-spectrum control of helminths.
-
Overcoming Drug Resistance: The use of a combination of drugs can be effective against parasite populations that have developed resistance to one of the individual components.
-
Enhancing Efficacy (Synergy): A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects.[1] This can lead to improved cure rates and the potential for dose reduction.[2][3]
Interactions between drugs can be classified as synergistic, additive, or antagonistic:
-
Synergy: The combined effect is greater than the sum of the individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
Experimental Protocol for Assessing Drug Synergy: The Checkerboard Assay
A standard and widely used in vitro method for evaluating the interaction between two antimicrobial or antiparasitic agents is the checkerboard assay.[4][5][6][7][8] This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
Objective: To determine if the combination of this compound and a second drug results in a synergistic, additive, or antagonistic effect against a target parasite.
Materials:
-
This compound
-
Drug B (the second compound to be tested)
-
Target parasite culture (e.g., a nematode species like Haemonchus contortus or a model organism like Caenorhabditis elegans)[2][3][9]
-
Appropriate culture medium for the parasite
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (for quantitative assessment of parasite viability or motility)
Methodology:
-
Preparation of Drug Dilutions:
-
Prepare a series of two-fold dilutions of this compound and Drug B in the appropriate culture medium. The concentration range should typically span from well above to well below the Minimum Inhibitory Concentration (MIC) of each individual drug.
-
-
Plate Setup (Checkerboard):
-
In a 96-well plate, the drugs are diluted along the ordinate and abscissa.[4]
-
Add 50 µL of each dilution of this compound to the wells in each row (horizontally).
-
Add 50 µL of each dilution of Drug B to the wells in each column (vertically).
-
This creates a matrix of wells containing various concentrations of both drugs. The plate should also include wells with each drug alone and no-drug controls.
-
-
Inoculation:
-
Prepare a standardized inoculum of the target parasite.
-
Add 100 µL of the parasite inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate under conditions suitable for the growth and viability of the target parasite for a predetermined period.
-
-
Assessment of Parasite Viability:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that inhibits the visible growth or motility of the parasite.
-
Assessment can be done visually or quantitatively using a microplate reader to measure turbidity or a specific viability marker.
-
-
Data Analysis and Calculation of the FIC Index:
-
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (FICI) is the sum of the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
The nature of the interaction is interpreted based on the FICI value[4]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Another widely accepted method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[1][10][11] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[1][10][11]
Potential Drug Classes for Synergy Studies with this compound
Given its anthelmintic activity, potential synergistic partners for this compound would likely be other classes of anthelmintics with different mechanisms of action. These could include:
-
Benzimidazoles (e.g., albendazole, mebendazole): These drugs interfere with the parasite's energy metabolism.[12]
-
Macrocyclic Lactones (e.g., ivermectin, moxidectin): These act on the parasite's nervous system, causing paralysis.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists (e.g., levamisole, pyrantel): These also cause paralysis of the parasite.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the synergistic effects of two drugs.
Conclusion
While there is currently no specific data on the synergistic effects of this compound, the principles and methodologies for conducting such research are well-established. The checkerboard assay, coupled with the calculation of the FIC index or the Combination Index, provides a robust framework for investigating potential synergistic interactions with other anthelmintic agents. Future research in this area would be valuable to determine if this compound could be a component of a novel combination therapy for parasitic infections.
References
- 1. mythreyaherbal.com [mythreyaherbal.com]
- 2. Discovery of a highly synergistic anthelmintic combination that shows mutual hypersusceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergy Between Two Types of De-worming Drugs Found Promising in a Lab Test [biology.ucsd.edu]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical perspectives on anthelmintic drug discovery: interplay of transport kinetics, physicochemical properties, and in vitro activity of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Safety Operating Guide
Navigating the Safe Disposal of 16-Keto Aspergillimide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 16-Keto Aspergillimide, a compound recognized for its potential as an anthelmintic agent. Adherence to these guidelines is critical to mitigate risks to personnel and the environment.
Core Safety and Hazard Information
According to its Material Safety Data Sheet (MSDS), this compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
These classifications necessitate a disposal protocol that ensures the compound is managed as hazardous waste and does not enter standard waste streams or aquatic environments.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 199784-50-4 | |
| Molecular Formula | C20H27N3O4 | |
| Molecular Weight | 373.45 | |
| GHS Hazard Statement(s) | H302, H410 | |
| GHS Precautionary Statement(s) | P264, P270, P273, P301 + P312, P330, P391, P501 |
Procedural Steps for Proper Disposal
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. The following steps outline the recommended procedure:
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as "Hazardous Waste."
-
Segregate this waste from non-hazardous laboratory trash to prevent cross-contamination.
-
Keep the original container with its label intact whenever possible.
-
-
Container Management:
-
Ensure waste containers are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
Do not mix this compound waste with other incompatible chemical wastes.
-
-
Collection and Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow all institutional and local regulations regarding the storage of hazardous materials.
-
-
Final Disposal:
-
The primary disposal method is to "Dispose of contents/ container to an approved waste disposal plant".
-
Engage a licensed hazardous waste disposal contractor to transport and dispose of the material.
-
Provide the contractor with the Safety Data Sheet (SDS) to ensure they have all necessary information for safe handling and disposal.
-
-
Spill Management:
-
In the event of a spill, collect the spillage.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste.
-
Thoroughly clean the spill area.
-
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This structured approach ensures that all personnel are aware of the necessary precautions and procedures, fostering a safe laboratory environment and ensuring compliance with environmental regulations. Always consult your institution's specific safety protocols and hazardous waste management plan.
Personal protective equipment for handling 16-Keto Aspergillimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 16-Keto Aspergillimide. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Signal Word: Warning
Pictograms:
-
Health Hazard: For oral toxicity.
-
Environmental Hazard: For aquatic toxicity.
Personal Protective Equipment (PPE)
Given the hazard profile of this compound, the following personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned laboratory coat to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | If handling large quantities or if dust is generated, a NIOSH-approved N95 respirator is recommended. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
